2,6-Dimethylquinolin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFPURWTSVNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497034 | |
| Record name | 2,6-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342618-57-9 | |
| Record name | 2,6-Dimethyl-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342618-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,6-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 2,6-Dimethylquinolin-4-amine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive and in-depth exploration of a robust and efficient synthetic pathway to 2,6-dimethylquinolin-4-amine, a key heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry sectors. The synthesis is presented as a multi-step process commencing with the classical Conrad-Limpach reaction to construct the core quinoline framework, followed by subsequent functional group transformations to yield the desired 4-amino derivative. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying mechanistic rationale and critical process parameters. The content is structured to provide a holistic understanding of the synthesis, from the selection of starting materials to the characterization of the final product, underpinned by a commitment to scientific integrity and practical applicability.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Historically, this scaffold gained prominence with the development of antimalarial drugs like chloroquine and amodiaquine, which have been mainstays in the global fight against malaria for decades.[2][3] The mechanism of action of these antimalarial agents is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[2]
Beyond their antimalarial properties, 4-aminoquinoline derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][4] Their ability to intercalate with DNA and inhibit topoisomerase enzymes has made them attractive candidates for the development of novel anticancer therapies.[5] Furthermore, their immunomodulatory effects are being explored for the treatment of autoimmune diseases. The diverse biological profile of 4-aminoquinolines underscores the importance of efficient and versatile synthetic routes to access novel analogues for drug discovery and development programs. This guide focuses on the synthesis of a specific, yet representative, member of this class: this compound.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a three-step synthetic sequence. The primary amine at the C4 position can be installed via a nucleophilic aromatic substitution reaction on a suitable precursor, such as 4-chloro-2,6-dimethylquinoline. This chloro-substituted quinoline, in turn, can be synthesized from the corresponding 2,6-dimethylquinolin-4-one (or its tautomer, 4-hydroxy-2,6-dimethylquinoline). The quinolinone core itself is accessible through the well-established Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.
This strategic approach offers a convergent and reliable pathway, utilizing classical and well-understood organic transformations. Each step can be optimized to ensure high yields and purity of the intermediates and the final product.
Synthetic Pathway Overview
The overall synthetic pathway for this compound is depicted below. The synthesis commences with the reaction of p-toluidine and ethyl acetoacetate in a Conrad-Limpach reaction to form 2,6-dimethylquinolin-4-one. This intermediate is then subjected to chlorination using phosphorus oxychloride to yield 4-chloro-2,6-dimethylquinoline. The final step involves the amination of the 4-chloro derivative to afford the target compound, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Conrad-Limpach Synthesis of 2,6-Dimethylquinolin-4-one
The Conrad-Limpach synthesis is a cornerstone for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[6] The reaction proceeds in two stages: the initial formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.[7]
Reaction Mechanism:
The reaction is initiated by the acid-catalyzed condensation of p-toluidine with the keto group of ethyl acetoacetate to form an enamine intermediate. The subsequent intramolecular cyclization is the rate-determining step and requires significant thermal energy to overcome the aromaticity of the aniline ring.[6] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields in this step, as it allows for the necessary high reaction temperatures (typically around 250 °C) to be reached and maintained.[6]
Caption: Mechanism of the Conrad-Limpach synthesis.
Experimental Protocol:
-
Enamine Formation: In a round-bottom flask, combine equimolar amounts of p-toluidine and ethyl acetoacetate. A catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, can be added to facilitate the condensation. The mixture is stirred at room temperature until the formation of the enamine is complete, which can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The crude enamine is added to a high-boiling solvent (e.g., mineral oil) that has been preheated to approximately 250 °C. The reaction mixture is maintained at this temperature for a specified period, during which the cyclization and elimination of ethanol occur.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed with the solvent to remove the mineral oil, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material 1 | p-Toluidine |
| Starting Material 2 | Ethyl Acetoacetate |
| Reaction Temperature | ~250 °C |
| Solvent | Mineral Oil |
| Typical Yield | 80-95%[6] |
Step 2: Chlorination of 2,6-Dimethylquinolin-4-one
The conversion of the 2,6-dimethylquinolin-4-one to its 4-chloro derivative is a crucial step to activate the C4 position for subsequent nucleophilic substitution. This transformation is readily achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent for this purpose.
Reaction Principle:
The hydroxyl group of the quinolinone tautomer is converted into a better leaving group by reaction with phosphorus oxychloride. The chloride ion then acts as a nucleophile, displacing the activated oxygen species to yield the 4-chloroquinoline.
Experimental Protocol:
-
Reaction Setup: In a fume hood, 2,6-dimethylquinolin-4-one is suspended in an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring to quench the excess POCl₃. The aqueous solution is then neutralized with a base, such as sodium carbonate or a sodium hydroxide solution, until the product precipitates. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2,6-Dimethylquinolin-4-one |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Reaction Temperature | Reflux |
| Typical Yield | High |
Step 3: Amination of 4-Chloro-2,6-dimethylquinoline
The final step in the synthesis is the introduction of the amino group at the C4 position via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position, making it susceptible to nucleophilic attack.
Reaction Principle:
The amination of 4-chloroquinolines can be achieved using various ammonia equivalents. A common method involves heating the 4-chloroquinoline with a source of ammonia, such as aqueous or alcoholic ammonia, in a sealed vessel under pressure. The amine nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final 4-aminoquinoline product.
Experimental Protocol:
-
Reaction Setup: 4-Chloro-2,6-dimethylquinoline is placed in a pressure vessel with a suitable solvent (e.g., ethanol) saturated with ammonia.
-
Reaction Execution: The vessel is sealed and heated to a temperature typically ranging from 120-150 °C for several hours. The internal pressure will increase due to the heating of the solvent and the ammonia.
-
Work-up and Purification: After cooling to room temperature, the reaction vessel is carefully opened in a well-ventilated fume hood. The solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Alternative Amination Methods:
While direct amination with ammonia is a straightforward approach, other methods such as the Buchwald-Hartwig amination or the Ullmann condensation can also be employed, particularly for the synthesis of N-substituted 4-aminoquinolines.[8][9] The Buchwald-Hartwig reaction, for instance, utilizes a palladium catalyst and a suitable ligand to couple an amine with the aryl halide under milder conditions than the classical SNAr.[10]
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 4-Chloro-2,6-dimethylquinoline |
| Reagent | Ammonia (in a suitable solvent) |
| Reaction Conditions | High Temperature and Pressure |
| Typical Yield | Moderate to High |
Conclusion
This technical guide has outlined a comprehensive and practical synthetic pathway for the preparation of this compound. By leveraging the classical Conrad-Limpach synthesis followed by straightforward chlorination and amination steps, this key 4-aminoquinoline derivative can be accessed in good overall yield. The detailed experimental protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The versatility of the 4-aminoquinoline scaffold continues to inspire the design and synthesis of new therapeutic agents, and a thorough understanding of its synthesis is fundamental to advancing these efforts.
References
-
Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved January 29, 2024, from [Link]
-
Conrad–Limpach synthesis - Wikipedia. (2023, October 29). Retrieved January 29, 2024, from [Link]
- Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. (2005). Cambridge University Press.
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
-
Quinoline Synthesis: Conrad-Limpach-Knorr - quimicaorganica.org. (n.d.). Retrieved January 29, 2024, from [Link]
-
Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (2009). Letters in Organic Chemistry, 6(3), 243–245.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2022). Frontiers in Chemistry, 10, 995802.
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2022). Retrieved January 29, 2024, from [Link]
- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy - Hilaris Publisher. (2016). Journal of Developing Drugs, 5(2).
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (2023). Molecules, 28(13), 5081.
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2023, March 25). Retrieved January 29, 2024, from [Link]
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008). The Journal of Organic Chemistry, 73(22), 8880–8892.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019). European Journal of Medicinal Chemistry, 172, 143–166.
- Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed. (2023). European Journal of Medicinal Chemistry, 257, 115458.
-
Ullmann condensation - Wikipedia. (2023, December 1). Retrieved January 29, 2024, from [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (2023). Retrieved January 29, 2024, from [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). RSC Advances, 10(35), 20687–20717.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2021).
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives | Journal of Medicinal Chemistry - ACS Publications. (2007). Journal of Medicinal Chemistry, 50(23), 5585–5593.
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved January 29, 2024, from [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008). Retrieved January 29, 2024, from [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2024, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (2023, December 1). Retrieved January 29, 2024, from [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a) - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]
- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - NIH. (2021). Parasites & Vectors, 14(1), 1–19.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2023, April 3). Retrieved January 29, 2024, from [Link]
-
(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]
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physicochemical properties of 2,6-Dimethylquinolin-4-amine
Physicochemical Characterization, Synthetic Methodology, and Biopharmaceutical Applications
Executive Summary
2,6-Dimethylquinolin-4-amine (CAS: 342618-57-9) represents a critical scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and anti-infective agents. Structurally derived from the 4-aminoquinoline pharmacophore—famous for the antimalarial chloroquine—this specific isomer incorporates methyl groups at the 2- and 6-positions. These substitutions modulate lipophilicity and metabolic stability, making it a valuable "hinge-binder" motif in ATP-competitive inhibitor design. This guide provides a definitive technical analysis of its properties, synthesis, and handling for drug discovery applications.
Molecular Architecture & Identification
The compound consists of a bicyclic quinoline heteroaromatic system. The 4-amino group serves as a key hydrogen bond donor, while the quinoline nitrogen acts as an acceptor, a duality that defines its binding affinity in biological pockets.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Name | 4-Amino-2,6-dimethylquinoline |
| CAS Number | 342618-57-9 (Free Base) |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| SMILES | Cc1ccc2nc(C)cc(N)c2c1 |
| InChIKey | QWIFPURWTSVNGN-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the solid-state and solution-phase behavior of this compound is prerequisite for formulation and assay development.
Key Properties Table[6]
| Property | Value | Source/Method |
| Appearance | Colorless to pale-yellow solid | Experimental observation |
| Melting Point | 219.7 – 223.2 °C | Experimental [1] |
| Calculated LogP | ~2.3 | Predicted (XLogP3) [2] |
| pKa (Ring N) | ~9.3 (Predicted) | Structural estimation* |
| Solubility | Low in neutral water; Soluble in DMSO, MeOH, 0.1M HCl | Polarity assessment |
*Note: The parent 4-aminoquinoline has a pKa of ~9.1. The electron-donating methyl groups at positions 2 and 6 are expected to slightly increase basicity.
Ionization & Solubility Logic
The compound exhibits pH-dependent solubility. At physiological pH (7.4), a significant fraction exists in the cationic form (protonated at the ring nitrogen), enhancing aqueous solubility compared to the neutral free base.
Synthetic Methodology
The most efficient, modern synthesis utilizes a Lewis acid-mediated cyclocondensation. This "green" approach avoids harsh mineral acids typical of older Conrad-Limpach methods.
Reaction Scheme (ZnCl₂-Mediated)
The synthesis involves the condensation of 2-amino-5-methylbenzonitrile with acetone (or a synthetic equivalent) in the presence of anhydrous Zinc Chloride.
Detailed Synthetic Protocol
Objective: Synthesis of this compound (1.0 g scale).
Materials:
-
2-Amino-5-methylbenzonitrile (1.0 eq)
-
Acetone (Excess)
-
Zinc Chloride (ZnCl₂, Anhydrous, 1.0 eq)[1]
-
Isopropanol[1]
-
Sodium Hydroxide (40% aq.[1] solution)
-
Dichloromethane (DCM)[1]
Procedure:
-
Reaction Setup: In a heavy-walled pressure tube (or microwave vial), combine 2-amino-5-methylbenzonitrile (2.5 mmol, ~0.33 g) with anhydrous ZnCl₂ (2.5 mmol, ~0.35 g) and Acetone (3.0 mL).
-
Cyclization: Seal the vessel and heat to 130 °C for 120 minutes. (Microwave irradiation is preferred for consistency, but conventional heating in a sealed tube is viable).
-
Isolation of Intermediate: Cool to room temperature. A solid Zn-complex will precipitate.
-
Washing: Filter the solid and wash thoroughly with Dichloromethane (DCM) to remove unreacted starting materials. The product-Zn complex is insoluble in DCM.
-
Decomplexation: Suspend the washed solid in Isopropanol. Add 40% NaOH solution dropwise with stirring until the mixture is basic. Stir for 30 minutes to liberate the free amine.
-
Purification: The free base will precipitate or can be extracted. Filter the solid, wash with water, and dry under vacuum.
-
Validation: Confirm identity via Melting Point (Target: 219–223 °C).
Analytical Characterization
For quality control (QC), the following spectral data should be used as the standard for lot release.
NMR Specifications (DMSO-d₆)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | 7.85 | Singlet (1H) | H-5 (Aromatic) |
| ¹H | 7.55 | Doublet (1H) | H-8 (Aromatic) |
| ¹H | 7.36 | Doublet of Doublets | H-7 (Aromatic) |
| ¹H | 6.48 | Broad Singlet (2H) | -NH₂ (Exchangeable) |
| ¹H | 6.38 | Singlet (1H) | H-3 (Aromatic) |
| ¹H | 2.43 | Singlet (3H) | -CH₃ (Pos 2) |
| ¹H | 2.37 | Singlet (3H) | -CH₃ (Pos 6) |
Mass Spectrometry[6]
-
Technique: ESI-TOF
-
Ionization Mode: Positive (M+H)⁺
-
Calculated Mass: 173.1079 m/z[1]
-
Observed Mass: 173.1087 m/z [1][1]
Biopharmaceutical Implications
Structure-Activity Relationship (SAR)
-
Kinase Binding: The 4-aminoquinoline core mimics the adenine ring of ATP. The N1 nitrogen and the 4-amino group form a donor-acceptor motif that often binds to the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR).
-
Lipophilicity: With a LogP of ~2.3, the compound possesses optimal lipophilicity for cell membrane permeability (Lipinski's Rule of 5 compliant).
-
Metabolic Stability: The methyl group at position 2 blocks metabolic oxidation at the typically labile C2 position of the quinoline ring, potentially extending half-life compared to unsubstituted analogs.
Safety & Handling
-
GHS Classification: Danger .
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
-
-
PPE: Wear chemical-resistant gloves and tightly fitting safety goggles. Handle in a fume hood to avoid inhalation of dusts.
Experimental Protocol: pKa Determination
Since the pKa is critical for formulation, it should be experimentally verified if precise ionization data is required for a specific assay.
Method: Potentiometric Titration
-
Preparation: Dissolve 5 mg of this compound in 20 mL of a solvent mixture (e.g., Methanol:Water 1:1) to ensure solubility.
-
Titrant: 0.1 M HCl (standardized).
-
Execution: Titrate the solution while monitoring pH with a calibrated glass electrode.
-
Analysis: Plot pH vs. Volume of HCl. The inflection point corresponds to the pKa of the ring nitrogen.
-
Correction: Apply the Yasuda-Shedlovsky extrapolation if organic co-solvents are used to determine aqueous pKa.
References
-
Al-Momani, L. A., et al. (2025).[2] Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI Chemistry, 7(3), 71. [2]
-
PubChem.[3][4][5] Compound Summary for 7-amino-2,4-dimethylquinoline (Isomer Analog for LogP). National Library of Medicine.
-
Alfa Chemistry. pKa Values of Amines and Cyclic Nitrogen Compounds.
Sources
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- 4. 7-Amino-2,4-dimethyl-quinoline | C11H12N2 | CID 23296394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Pharmacological Utility of 2,6-Dimethylquinolin-4-amine
The following is an in-depth technical guide on the biological activity, pharmacology, and experimental utility of 2,6-Dimethylquinolin-4-amine .
Part 1: Executive Summary & Core Directive
This compound is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. While often utilized as a synthetic intermediate for complex drugs, the free amine itself exhibits distinct biological activities, most notably in antiviral virology (SARS-CoV-2 inactivation) and ion channel pharmacology (KCNQ1/KCNE1 blockade).[1]
This guide moves beyond basic chemical descriptions to analyze the compound’s pharmacodynamics, providing researchers with actionable protocols for synthesis, assay development, and mechanistic validation.[1]
Key Applications
-
Viral Inactivation: Acts as an intercalating agent and potential inhibitor of the SARS-CoV-2 Main Protease (Mpro).[1][2]
-
Ion Channel Modulation: Serves as the pharmacophore core for
current blockers (Class III antiarrhythmics).[1] -
Kinase Inhibition: A structural precursor for ATP-competitive inhibitors targeting EGFR and VEGFR pathways.[1]
Part 2: Pharmacodynamics & Mechanism of Action[1]
Antiviral Mechanism: Dual-Mode Action
Recent high-throughput screenings have identified this compound as a hit compound against SARS-CoV-2. Its activity is hypothesized to follow a dual mechanism similar to ethacridine:[1]
-
Viral RNA Intercalation: The planar quinoline core, stabilized by the electron-donating amino group at C4 and the hydrophobic methyl group at C6, allows for intercalation into viral RNA.[1] This disrupts replication machinery and prevents viral entry/uncoating.[1]
-
Mpro Inhibition: Molecular docking studies suggest the 4-amino group forms hydrogen bonds with the catalytic dyad (Cys145/His41) of the SARS-CoV-2 Main Protease (Mpro), while the 2,6-dimethyl substitution fills the S1' and S2 hydrophobic pockets, stabilizing the inhibitor-enzyme complex.[1]
Ion Channel Blockade ( Current)
The this compound moiety is the structural anchor for potent
-
Pore Plugging: The positively charged nitrogen (at physiological pH) mimics the potassium ion, entering the selectivity filter of the KCNQ1 channel.[1]
-
Hydrophobic Anchoring: The C6-methyl group engages in van der Waals interactions with phenylalanine residues (Phe340) in the S6 transmembrane segment, locking the channel in a closed state.[1]
Structure-Activity Relationship (SAR) Logic[1]
-
C2-Methyl Group: Sterically hinders metabolic oxidation at the highly reactive C2 position (a common metabolic soft spot in quinolines), significantly extending half-life (
).[1] -
C4-Amino Group: Essential for hydrogen bonding; converting this to a secondary amine or urea often increases potency 100-fold (e.g., in kinase inhibitors).[1]
-
C6-Methyl Group: Increases lipophilicity (
), enhancing membrane permeability and CNS penetration.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis (Nucleophilic Aromatic Substitution)
Objective: High-yield synthesis of this compound from 4-chloro-2,6-dimethylquinoline.
Reagents:
-
4-Chloro-2,6-dimethylquinoline (1.0 equiv)
-
Ammonia (aqueous or ethanolic solution) or Acetamide (for indirect route)[1]
-
Solvent: Phenol (melt) or Ethanol (sealed tube)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 4-chloro-2,6-dimethylquinoline (10 mmol) in phenol (5 g) at 40°C. Note: Phenol acts as a proton shuttle, lowering the activation energy for the
reaction.[1] -
Amination: Pass dry ammonia gas through the melt or add ammonium acetate (5.0 equiv).[1]
-
Reaction: Heat the mixture to 160–170°C for 8–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[1]
-
Workup: Cool to room temperature. Dilute with 10% NaOH (to remove phenol). Extract with Dichloromethane (DCM) (3 x 50 mL).[1]
-
Purification: Wash organic layer with brine, dry over anhydrous
, and concentrate. Recrystallize from ethanol/ether. -
Validation: Confirm structure via
-NMR (Characteristic signals: Singlets at 2.4 (C2-Me) and 2.5 (C6-Me); Broad singlet at 5.0–6.0 for ).
Protocol B: SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)
Objective: Quantify antiviral efficacy (
-
Cell Seeding: Seed Vero E6 cells in 24-well plates (
cells/well) and incubate overnight. -
Compound Preparation: Dissolve this compound in DMSO. Prepare serial dilutions in DMEM (Max DMSO < 0.1%).
-
Infection: Mix 100 PFU of SARS-CoV-2 with compound dilutions.[1] Incubate for 1 hour at 37°C (Pre-incubation step to test direct viral inactivation).
-
Adsorption: Add mixture to Vero E6 monolayers. Incubate 1 hour.
-
Overlay: Remove inoculum.[1] Add overlay medium (1% methylcellulose in DMEM + compound).[1]
-
Fixation/Staining: After 72 hours, fix with 4% paraformaldehyde and stain with Crystal Violet.[1]
-
Analysis: Count plaques. Calculate % inhibition relative to DMSO control.
Part 4: Visualization & Pathways[1]
Synthesis & Functionalization Pathway
This diagram illustrates the conversion of the precursor to the active amine and its divergence into two major pharmacological classes.
Caption: Synthetic route from chloro-precursor to amine, branching into ion channel blockade (via derivatization) and direct antiviral activity.
Mechanism of Action: Mpro Inhibition vs. Intercalation
Visualizing how the compound interacts with its two primary biological targets.
Caption: Dual-action mechanism highlighting viral protease inhibition/intercalation and potassium channel pore blockade.
Part 5: ADME & Toxicology Profile
| Parameter | Value/Prediction | Pharmacological Implication |
| LogP | ~2.31 | Good oral bioavailability; crosses Blood-Brain Barrier (BBB).[1] |
| TPSA | ~39 Ų | High membrane permeability (Rule of 5 compliant).[1] |
| Metabolism | CYP450 (CYP2D6/3A4) | C2-methyl blocks primary oxidation; N-oxidation or C8-hydroxylation likely.[1] |
| Toxicity | Class III (Predicted) | Potential for QT prolongation (due to hERG/KCNQ1 overlap).[1] |
| Solubility | Moderate | Soluble in DMSO, Ethanol; requires salt formation (HCl) for aqueous delivery.[1] |
Critical Safety Note: Due to its structural similarity to chloroquine and KCNQ blockers, QT interval monitoring is mandatory in any in vivo study involving this compound to rule out Torsades de Pointes.[1]
Part 6: References
-
Google Patents (WO2022093871A1). SARS-CoV-2 inactivation by ethacridine and related aminoquinolines. [1]
-
MDPI (Molecules). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. [Link][1]
-
PubChem. Compound Summary: this compound (CID 798218). [Link][2][3]
Sources
Technical Monograph: 2,6-Dimethylquinolin-4-amine Scaffolds
Functionalization, Synthesis, and Therapeutic Utility in Medicinal Chemistry
Executive Summary
The 2,6-dimethylquinolin-4-amine core represents a privileged substructure in drug discovery, serving as a critical pharmacophore in oncology (kinase inhibition), infectious disease (antimalarials), and multidrug resistance (MDR) reversal.[1] Unlike the unsubstituted quinoline, the 2,6-dimethyl substitution pattern offers distinct pharmacokinetic advantages: the C2-methyl group provides steric protection against metabolic oxidation at the
This guide details the structural rationale, validated synthetic protocols, and therapeutic applications of this scaffold, designed for immediate application in lead optimization programs.[1]
Part 1: Structural Pharmacology & SAR
The "Why" Behind the Molecule
The efficacy of this compound derivatives stems from specific structure-activity relationship (SAR) features that optimize drug-target interactions.
| Structural Feature | Pharmacological Function | Mechanistic Rationale |
| Quinoline Nitrogen (N1) | H-Bond Acceptor | Essential for interaction with the "hinge region" in kinase ATP-binding pockets (e.g., Met793 in EGFR). |
| C2-Methyl Group | Metabolic Shield | Sterically hinders nucleophilic attack and oxidative metabolism by CYP450 enzymes at the electron-deficient C2 position. |
| C4-Amino Group | H-Bond Donor/Acceptor | The primary vector for derivatization. In antimalarials, this nitrogen coordinates with heme iron; in kinase inhibitors, it bridges to the hydrophobic pocket.[1] |
| C6-Methyl Group | Lipophilic Tuning | Increases hydrophobic interaction with target pockets (van der Waals forces) and exerts a weak inductive (+I) effect, increasing basicity of the N1.[1] |
Visualization: Pharmacophore Mapping
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Pharmacophore dissection of the this compound core.
Part 2: Validated Synthetic Pathways
The synthesis of this compound derivatives generally proceeds via the 4-chloro intermediate . This approach is preferred over direct amination due to the high reactivity of the 4-chloro species toward nucleophilic aromatic substitution (
Core Workflow: The Modified Conrad-Limpach-Knorr Synthesis
This route is robust, scalable, and utilizes inexpensive starting materials (p-toluidine and ethyl acetoacetate).
-
Condensation: Reaction of p-toluidine with ethyl acetoacetate to form the enamine (crotonate).
-
Cyclization: Thermal cyclization in diphenyl ether or polyphosphoric acid (PPA) to yield 4-hydroxy-2,6-dimethylquinoline .
-
Chlorination: Deoxychlorination using Phosphorus Oxychloride (
) to yield 4-chloro-2,6-dimethylquinoline . -
Amination:
reaction with the desired amine to yield the final 4-amino analog .
Visualization: Synthetic Flow
Figure 2: Step-wise synthesis via the 4-chloro intermediate.
Part 3: Experimental Protocols
Safety Warning: Phosphorus oxychloride (
Protocol A: Synthesis of 4-Chloro-2,6-dimethylquinoline
This intermediate is the gateway to all amine derivatives.
Materials:
-
4-Hydroxy-2,6-dimethylquinoline (10 mmol) [Synthesized via Knorr method]
-
Phosphorus oxychloride (
) (5 mL, excess)[1] -
Toluene (optional solvent)[1]
-
Ice-water bath
-
Ammonium hydroxide (
)[1]
Methodology:
-
Setup: Place 4-hydroxy-2,6-dimethylquinoline (1.73 g, 10 mmol) in a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.
-
Addition: Carefully add
(5 mL) to the flask. (Note: The reaction is exothermic). -
Reflux: Heat the mixture to reflux (
C) for 2–4 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:4). The starting material spot should disappear. -
Quenching: Allow the reaction mass to cool to room temperature. Pour the viscous mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring to decompose excess
. -
Neutralization: Basify the aqueous solution to pH 8–9 using
or saturated solution. A precipitate will form. -
Isolation: Extract with dichloromethane (DCM) (
mL). Dry the organic layer over anhydrous , filter, and evaporate the solvent under reduced pressure.[1] -
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield the pale yellow solid.
Protocol B: Amination ( ) to this compound
Materials:
-
4-Chloro-2,6-dimethylquinoline (1.0 eq)
-
Target Amine (e.g., aniline, alkylamine) (1.2 eq)[1]
-
Solvent: Ethanol (for aliphatic amines) or Ethoxyethanol/Phenol (for aromatic amines)[1]
-
Catalyst: Catalytic HCl (optional, accelerates reaction)
Methodology:
-
Dissolution: Dissolve 4-chloro-2,6-dimethylquinoline (1 mmol) in ethanol (5 mL).
-
Addition: Add the requisite amine (1.2 mmol). If the amine is a salt (e.g., hydrochloride), add 2.5 eq of Triethylamine.[1]
-
Reflux: Heat to reflux for 6–12 hours.
-
Self-Validation: The formation of the product is often accompanied by a color change (fluorescence is common in quinolines).[1]
-
-
Workup:
-
Method 1 (Precipitation): Cool the mixture; the hydrochloride salt of the product may precipitate. Filter and wash with cold ether.
-
Method 2 (Extraction): Evaporate solvent, resuspend in water, basify with
, and extract with Ethyl Acetate.[1]
-
-
Characterization: Confirm structure via
H-NMR. Look for the disappearance of the C4-Cl signal and the appearance of NH protons (broad singlet, exchangeable with ).[1]
Part 4: Therapeutic Applications & Mechanism
Kinase Inhibition (Oncology)
The 4-aminoquinoline scaffold functions as an ATP-competitive inhibitor. The N1 nitrogen and the C4-NH group form a "donor-acceptor" motif that mimics the adenine ring of ATP.
-
Target: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK4).
-
Mechanism: The 2,6-dimethyl analog binds in the cleft between the N- and C-terminal lobes of the kinase, preventing phosphorylation of downstream effectors.
Antimalarial Activity
While chloroquine (7-chloro) is the standard, 2,6-dimethyl analogs have shown utility in overcoming resistance strains.[1]
-
Mechanism: Accumulation in the parasite's acidic food vacuole (ion trapping due to basic N1). The compound inhibits the polymerization of toxic heme (released during hemoglobin digestion) into non-toxic hemozoin.[1]
MDR Reversal
Derivatives of 2,6-dimethylquinoline have been identified as inhibitors of P-glycoprotein (P-gp) and MRP2, efflux pumps responsible for multidrug resistance in cancer cells.
References
-
Synthesis of 4-chloro-2,6-dimethylquinoline: Patel, N. B., & Mehta, J. N. (2010).[1][2] Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Kinase Inhibition (General 4-aminoquinazoline/quinoline context): Bridges, A. J., et al. (1996).[1] Tyrosine Kinase Inhibitors.[3] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
-
Antimalarial & Biological Activity: Kouzi, S. A., et al. (2020).[1][4] Biological activities of quinoline derivatives.[2][3][5][6][7][8][9] Mini Reviews in Medicinal Chemistry.
-
Physical Properties & Spectra: PubChem Compound Summary for CID 13414 (2,6-Dimethylquinoline). National Center for Biotechnology Information (2025).
-
MDR Inhibition: Ghandadi, M., et al. (2015).[1] Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors.[1] Iranian Journal of Basic Medical Sciences.
Sources
- 1. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2,6-Dimethylquinolin-4-amine
Executive Summary
2,6-Dimethylquinolin-4-amine (CAS: 342618-57-9) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of antimalarial (chloroquine analogs) and antibacterial agents. As a drug development candidate, its physicochemical behavior—specifically solubility in various solvent systems—dictates its bioavailability, purification efficiency, and formulation stability.
This guide provides a rigorous technical framework for determining, analyzing, and modeling the solubility of this compound. Unlike simple solubility lookups, this document details the thermodynamic causality governing solute-solvent interactions and provides a self-validating protocol for experimental determination.
Part 1: Physicochemical Identity & Predicted Behavior
Before initiating wet-lab experiments, a structural analysis establishes the baseline for solvent selection.
Structural Analysis[1]
-
Molecular Formula:
-
Molecular Weight: 172.23 g/mol
-
Key Functional Groups:
-
Quinoline Ring: Planar, aromatic, lipophilic core (driving
stacking). -
4-Amino Group: H-bond donor/acceptor; significantly increases polarity compared to the parent quinoline.
-
2,6-Methyl Groups: Steric bulk and increased lipophilicity; reduces crystal lattice energy slightly compared to non-methylated analogs but decreases water solubility.
-
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for aminoquinolines, the expected solubility hierarchy is:
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of intermolecular H-bonds in the crystal lattice. |
| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Alcohol hydroxyls H-bond with the 4-amino group and quinoline nitrogen. |
| Medium Polarity | Acetone, Ethyl Acetate | Low-Moderate | Limited H-bonding capability; relies on van der Waals and dipole interactions. |
| Non-Polar | Hexane, Toluene | Low (<1 mg/mL) | High energy cost to solvate the polar amine/nitrogen regions. |
| Aqueous (Neutral) | Water (pH 7.0) | Very Low | Hydrophobic quinoline core dominates; lattice energy exceeds hydration enthalpy. |
| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of the ring nitrogen ( |
Part 2: Experimental Protocol (Isothermal Saturation Method)
To generate authoritative solubility data, the Shake-Flask Method followed by HPLC quantification is the industry standard (Gold Standard).
Materials & Instrumentation
-
Solute: this compound (Purity >98% by HPLC).
-
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water).
-
Apparatus: Thermostated shaker bath (control
K), 0.22 PTFE syringe filters. -
Detection: HPLC-UV (Agilent 1200 or equivalent) with Diode Array Detector (DAD).
Step-by-Step Methodology
Step 1: Excess Solute Addition Add this compound in excess to 10 mL of the selected solvent in a glass vial. Ensure visible solid remains at the bottom to guarantee saturation.
Step 2: Equilibration Place vials in the thermostated shaker at the target temperature (e.g., 298.15 K). Agitate at 150 rpm for 24–48 hours.
-
Scientific Check: If solid disappears, add more solute immediately.
Step 3: Phase Separation
Stop agitation and allow the suspension to settle for 2 hours at the same temperature to prevent precipitation or dissolution errors.
Filter the supernatant using a pre-warmed syringe and 0.22
Step 4: Quantification (HPLC) Dilute the filtrate with the mobile phase to fall within the linear calibration range.
-
Column:
Reverse Phase ( mm, 5 ). -
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].
-
Wavelength: 254 nm or 330 nm (characteristic quinoline absorption).
-
Flow Rate: 1.0 mL/min.
Step 5: Data Calculation
Calculate the mole fraction solubility (
Part 3: Thermodynamic Modeling & Analysis
Experimental data must be modeled to extract thermodynamic parameters (
The Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters determined by multivariate regression.
-
Utility: Provides the most accurate interpolation for crystallization process design.
Van't Hoff Analysis
To determine the driving forces of dissolution, use the van't Hoff equation:
-
Plot:
vs. .[3] -
Slope:
(Enthalpy of solution). -
Intercept:
(Entropy of solution).
Interpretation of Results:
-
Positive
: Endothermic dissolution (Solubility increases with T). Typical for crystalline organics like quinolines. -
Positive
: Disorder increases upon dissolution (Driving force).
Part 4: Visualization of Workflow
The following diagram illustrates the logical flow from synthesis to thermodynamic validation, ensuring a closed-loop scientific process.
Caption: Integrated workflow for the rigorous determination and thermodynamic modeling of quinoline derivative solubility.
References
-
PubChem. (2025).[4][5][6] Compound Summary: this compound (CAS 342618-57-9). National Library of Medicine. [Link]
-
Wang, J., et al. (2019). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Journal of Molecular Liquids. [Link]
-
Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
MDPI. (2025). Green Synthesis and Biological Activity of 4-Aminoquinoline Derivatives.[Link]
Sources
- 1. WO2022093871A1 - Sars-c0v-2 inactivation by ethacridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jsppharm.org [jsppharm.org]
- 4. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dimethylquinolin-4-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-Dimethylquinolin-4-amine, a member of the quinoline class of heterocyclic aromatic compounds. While specific literature on this exact molecule is limited, its structural similarity to a wide range of biologically active 4-aminoquinolines allows for a detailed exploration of its probable synthesis, potential biological activities, and promising avenues for future research. This document synthesizes established knowledge of the 4-aminoquinoline scaffold to offer a predictive yet scientifically grounded perspective on this compound.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse array of derivatives with activities including antimalarial, anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][3] The 4-aminoquinoline subgroup, in particular, has yielded several clinically significant drugs, most notably the antimalarial agent chloroquine.[4] The continued exploration of substituted 4-aminoquinolines is a vibrant area of research aimed at discovering novel therapeutic agents with improved efficacy and reduced side effects.
Synthesis of this compound: A Proposed Pathway
The synthesis of this compound can be logically approached through a multi-step process that is well-established for analogous 4-aminoquinoline derivatives.[1][5] The most common and effective strategy involves the construction of the quinoline core, followed by chlorination at the 4-position and subsequent nucleophilic aromatic substitution with an amine source.[1]
A plausible synthetic route would commence with the cyclization of 4-methylaniline with a suitable three-carbon synthon to form the 2,6-dimethyl-4-hydroxyquinoline intermediate. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the key precursor, 4-chloro-2,6-dimethylquinoline. Finally, amination of this chloro-derivative, often under high temperature and pressure with ammonia or an ammonia equivalent, would furnish the target compound, this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Hypothetical Step-by-Step Methodology
The following protocol is a predictive guide based on established methods for the synthesis of similar 4-aminoquinolines.[5] Optimization of reaction conditions would be necessary to achieve optimal yields and purity.
Step 1: Synthesis of 2,6-Dimethylquinolin-4-ol
-
In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-methylaniline and 1.1 equivalents of ethyl acetoacetate.
-
Slowly add a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid).
-
Heat the reaction mixture to approximately 140-160°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2,6-dimethylquinolin-4-ol.
Step 2: Synthesis of 4-Chloro-2,6-dimethylquinoline
-
In a fume hood, suspend the dried 2,6-dimethylquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110°C) for 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 4-chloro-2,6-dimethylquinoline.
Step 3: Synthesis of this compound
-
Place the 4-chloro-2,6-dimethylquinoline in a sealed pressure vessel.
-
Add a solution of ammonia in a suitable solvent (e.g., ethanol or phenol).
-
Heat the vessel to 150-180°C for 12-24 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a dilute acid solution and wash with an organic solvent to remove any unreacted starting material.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield this compound.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | Calculated |
| Molecular Weight | 172.23 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents and acidic aqueous solutions | Inferred |
Standard analytical techniques would be employed for the structural confirmation of this compound. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms. Mass Spectrometry (MS) would confirm the molecular weight and fragmentation pattern, while Infrared (IR) spectroscopy would identify the characteristic functional groups, such as the N-H stretches of the primary amine.
Potential Biological Activities and Therapeutic Applications
The 4-aminoquinoline scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[1] It is therefore highly probable that this compound could exhibit one or more of these properties.
-
Antimalarial Activity: The 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine. These compounds are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite and interfering with the polymerization of heme, a toxic byproduct of hemoglobin digestion, into hemozoin. The free heme then leads to oxidative stress and parasite death.
-
Anticancer Activity: Numerous 4-aminoquinoline derivatives have been investigated as potential anticancer agents.[6] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, induction of apoptosis, and modulation of various signaling pathways involved in cell proliferation and survival.
-
Antifungal and Antibacterial Activity: Substituted quinolines have also shown promise as antimicrobial agents.[7] Their mode of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. A recent study on 2-substituted-4-aminoquinolines revealed potent and broad-spectrum antifungal activities.[8]
Caption: Conceptual overview of the potential biological activities of this compound.
Structure-Activity Relationships (SAR)
The biological activity of 4-aminoquinolines is highly dependent on the nature and position of substituents on the quinoline ring.
-
Position 4: The amino group at the 4-position is crucial for many of the observed biological activities. Modifications to this group, such as alkylation or incorporation into a larger side chain, can significantly impact potency and pharmacokinetic properties.[9]
-
Position 7: In the case of antimalarial 4-aminoquinolines, a chlorine atom at the 7-position, as seen in chloroquine, is often associated with optimal activity.
-
Positions 2 and 6: The presence of methyl groups at the 2 and 6-positions in this compound is expected to influence its lipophilicity, steric profile, and metabolic stability. These factors can, in turn, affect its interaction with biological targets and its overall pharmacological profile. For instance, the methyl group at the 2-position (the quinaldine moiety) can influence the basicity of the quinoline nitrogen and potentially provide additional binding interactions with target proteins.
Conclusion and Future Directions
While direct experimental data on this compound is not extensively available in the public domain, a strong foundation of knowledge surrounding the 4-aminoquinoline scaffold allows for a robust, predictive analysis of its properties and potential. The proposed synthetic route is based on well-established chemical principles and provides a clear path for its preparation.
The diverse biological activities associated with this class of compounds strongly suggest that this compound is a compelling candidate for further investigation. Future research should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of this compound.
-
Biological Screening: A comprehensive evaluation of its in vitro activity against a panel of malaria parasites, cancer cell lines, and various microbial strains.
-
Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which any observed biological activity is mediated.
-
Lead Optimization: Should promising activity be identified, further structural modifications could be explored to enhance potency and selectivity.
References
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
2,6-Dimethylquinolin-4-amine: Synthetic Evolution and Pharmacological Scaffolding
An In-depth Technical Guide on the Discovery, Synthesis, and Pharmacology of 2,6-Dimethylquinolin-4-amine .
Executive Summary
This compound (CAS: 5263-87-6 for the 6-methoxy analog; specific isomer CAS varies by salt form) is a privileged pharmacophore in medicinal chemistry.[1][2] Historically rooted in the antimalarial boom of the early 20th century, this scaffold has evolved from a simple synthetic intermediate into a potent template for kinase inhibition, antibacterial agents (specifically against MRSA), and recently, as a potential inhibitor of SARS-CoV-2 Mpro.
This technical guide synthesizes the historical trajectory of the compound with modern, high-yield "green" synthetic protocols, providing researchers with a self-validating roadmap for its production and application.
Part 1: Chemical Genealogy & Historical Context
The discovery of this compound is not a singular event but a continuum of the Conrad-Limpach-Knorr synthetic evolution (circa 1887).
-
The 19th Century Origins: The compound owes its existence to the reaction discovered by Max Conrad and Leonhard Limpach in 1887. They demonstrated that anilines could condense with
-keto esters to form Schiff bases, which, upon thermal cyclization, yielded 4-hydroxyquinolines. -
The Antimalarial Imperative: During WWII, the cutoff of quinine supplies forced a massive screening of aminoquinolines. While Chloroquine (7-chloro-4-aminoquinoline) became the gold standard, the 2,6-dimethyl substitution pattern was investigated for its ability to modulate lipophilicity and metabolic stability (blocking the 6-position from hydroxylation).
-
Modern Renaissance (2020s): In the last decade, this specific scaffold has re-emerged. Recent studies (2023-2025) have highlighted its utility in "Green Chemistry" applications using microwave-assisted synthesis and its efficacy in docking studies against Penicillin-Binding Protein 2a (PBP2a) in resistant bacteria.
Part 2: Technical Synthesis & Methodologies
We present two distinct protocols: the Classic Thermal Route (high scale, harsh conditions) and the Modern Lewis-Acid Catalyzed Route (high yield, mild conditions).
Method A: The Modern ZnCl₂-Catalyzed Microwave Protocol (Recommended)
Context: This method, validated in recent literature (e.g., Al-Momani et al., 2025), utilizes Lewis acid catalysis to lower the activation energy of the cyclization, avoiding the dangerous high temperatures of the classic route.
Reagents:
-
2-Amino-5-methylbenzonitrile (Precursor A)
-
Acetone (Precursor B - acts as the ketone source)
-
Anhydrous ZnCl₂ (Catalyst)[3]
-
NaOH (40% aq.[3] solution)
Protocol:
-
Mixing: In a sealed tube, combine 2.5 mmol of 2-amino-5-methylbenzonitrile with 3 mL of acetone (excess) and 2.5 mmol of anhydrous ZnCl₂.
-
Irradiation: Place the sealed tube in a microwave synthesizer. Heat to 130 °C for 120 minutes .
-
Mechanism:[4] ZnCl₂ coordinates with the nitrile nitrogen, increasing electrophilicity for the nucleophilic attack by the enol form of acetone.
-
-
Workup: The reaction yields a Zn-complexed solid. Wash this solid with dichloromethane to remove unreacted starting materials.
-
Liberation: Dissolve the solid in isopropanol and treat with 40% NaOH solution to break the Zn-complex.
-
Isolation: Filter the precipitate. Recrystallize from ethanol if necessary.
Expected Yield: ~84% Physical State: Colorless solid.
Method B: The Classic Conrad-Limpach Approach
Context: Useful for multi-gram scale-up where microwave reactors are unavailable.
-
Condensation: Reflux p-toluidine and ethyl acetoacetate in benzene/toluene with a Dean-Stark trap to remove water. Isolate the crotonate intermediate.
-
Cyclization: Add the crotonate dropwise into diphenyl ether (Dowtherm A) pre-heated to 250 °C . Caution: Vigorous evolution of ethanol vapor.
-
Chlorination: React the resulting 4-hydroxy-2,6-dimethylquinoline with POCl₃ (neat) at reflux to obtain the 4-chloro derivative.
-
Amination: Heat the 4-chloro derivative with ammonia (in phenol or ethanol) in a pressure vessel at 150 °C to yield the final amine.
Part 3: Chemical Characterization & Data
The following data provides a self-validating standard for the synthesized compound (based on the ZnCl₂ method).
| Property | Value / Observation |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Melting Point | 219.7 – 223.2 °C (Sharp melt indicates high purity) |
| Appearance | Colorless to pale-yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Spectral Validation (NMR in DMSO-d₆):
-
¹H NMR (400 MHz):
- 7.85 (s, 1H, H-5)
- 7.55 (d, J = 8.5 Hz, 1H, H-8)
- 7.36 (dd, J = 8.6, 2.0 Hz, 1H, H-7)[3]
- 6.48 (s, 2H, NH₂ - Exchangeable)
- 6.38 (s, 1H, H-3)
- 2.43 (s, 3H, C6-CH₃ )
- 2.37 (s, 3H, C2-CH₃ )
-
¹³C NMR (101 MHz):
-
Signals at
157.29, 150.91, 146.95 (Quaternary carbons), 24.78 (CH₃), 21.18 (CH₃).[3]
-
Part 4: Pharmacological Utility & Mechanism
The this compound scaffold is not merely a structural artifact; it possesses specific biological utility driven by its substitution pattern.
1. Antibacterial Activity (MRSA Target)
Recent docking studies utilize this scaffold to target PBP2a (Penicillin-Binding Protein 2a), the protein responsible for methicillin resistance in Staphylococcus aureus.
-
Mechanism: The 4-amino group acts as a hydrogen bond donor to the active site serine residues, while the 2,6-dimethyl groups provide hydrophobic bulk that fits into the lipophilic pockets of the enzyme, potentially displacing the native substrate.
2. Antiviral Potential (SARS-CoV-2)
Derivatives of this amine have been screened against the SARS-CoV-2 Main Protease (Mpro).[1] The quinoline nitrogen can form coordination complexes with active site metals (if present) or engage in
3. Kinase Inhibition
The planar nature of the quinoline ring mimics the adenine ring of ATP, making this compound a "privileged structure" for designing Type I and Type II kinase inhibitors.
Part 5: Visualization of Synthetic Logic
The following diagram illustrates the ZnCl₂-Catalyzed Activation Pathway , highlighting the critical role of the Lewis acid in facilitating the cyclization, a key step often misunderstood in standard texts.
Figure 1: The ZnCl₂ coordinates with the nitrile nitrogen, lowering the activation energy for the nucleophilic attack by acetone, enabling a single-pot synthesis.
References
-
Al-Momani, L. A., et al. (2025). "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives." MDPI Chemistry.
- Conrad, M., & Limpach, L. (1887). "Über das Condensationsprodukt von Anilin und Acetessigester." Berichte der deutschen chemischen Gesellschaft. (Foundational historical reference for the synthetic method).
-
National Institutes of Health (NIH). "Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents." PubMed Central.
-
BenchChem Technical Guide. "Synthesis of 6-Methoxy-2-methylquinolin-4-amine." (Protocol adaptation source).
-
FooDB. "Compound: 2,6-Dimethylquinoline." (Physical property verification).
Sources
2,6-Dimethylquinolin-4-amine: A Versatile Scaffold for Medicinal Chemistry
Executive Summary
2,6-Dimethylquinolin-4-amine (CAS: 59611-52-8 / 342618-57-9 depending on salt/source) represents a "privileged scaffold" in medicinal chemistry. As a derivative of the 4-aminoquinoline class—historically validated by the antimalarial drug Chloroquine—this specific analogue introduces methyl substitutions at the 2- and 6-positions. These modifications are not merely cosmetic; they significantly alter the physicochemical profile of the molecule, enhancing lipophilicity and blocking common metabolic soft spots (such as the 2-position oxidation).
This technical guide provides a rigorous, evidence-based roadmap for the synthesis, reactivity, and application of this compound. It is designed for organic chemists and drug discovery scientists requiring a self-validating protocol for scaffold generation.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Core Structure | 4-Aminoquinoline with methyls at C2, C6 |
| Key Precursor | 4-Chloro-2,6-dimethylquinoline |
| pKa (Calculated) | ~8.5 (Quinoline nitrogen), ~5.0 (Aniline-like amine) |
| H-Bond Donors/Acceptors | 2 / 2 |
| LogP (Predicted) | ~2.3 (Enhanced lipophilicity vs. 4-aminoquinoline) |
Synthesis: The Validated Pathway
The most robust route to this compound is a three-step sequence starting from commercially available p-toluidine. This pathway utilizes the Conrad-Limpach synthesis to construct the ring, followed by chlorination and nucleophilic aromatic substitution (
Reaction Pathway Visualization
The following diagram illustrates the logical flow and intermediate structures.
Caption: Step-wise synthesis from p-toluidine to the target amine via Conrad-Limpach cyclization and SNAr.
Detailed Experimental Protocols
Step 1: Ring Construction (Conrad-Limpach Protocol)
Rationale: The Conrad-Limpach method is preferred over the Knorr synthesis for 4-hydroxyquinolines because it favors the kinetic enamine intermediate which cyclizes to the 4-isomer.
-
Condensation:
-
Mix p-toluidine (1.0 eq) and ethyl acetoacetate (1.0 eq) in benzene or toluene with a catalytic amount of acetic acid.
-
Reflux with a Dean-Stark trap to remove water.
-
Checkpoint: Isolate the enamine intermediate (ethyl 3-(p-tolylamino)but-2-enoate). It is crucial to remove all unreacted amine and water before the next step to prevent side reactions.
-
-
Cyclization (The Critical Step):
-
Heat diphenyl ether (inert heat transfer medium) to 250°C .
-
Add the enamine intermediate dropwise to the boiling solvent.
-
Note: Rapid addition into the high-temperature zone is essential to overcome the high activation energy of the electrocyclic ring closure.
-
Cool and dilute with petroleum ether.[1][2][3] The product, 2,6-dimethylquinolin-4-ol , will precipitate.[2] Filter and wash.[1]
-
Step 2: Chlorination
Rationale: Converting the hydroxyl (tautomeric ketone) to a chloride creates a good leaving group for the subsequent amination.
-
Suspend 2,6-dimethylquinolin-4-ol (1.0 eq) in excess phosphorus oxychloride (
, ~5-10 eq). -
Reflux for 2–4 hours. The solid will dissolve as the reaction proceeds.
-
Safety: Quench the reaction mixture slowly onto crushed ice/ammonia water.
reacts violently with water. -
Extract with dichloromethane (DCM) and dry. Product: 4-chloro-2,6-dimethylquinoline .
Step 3: Amination (Nucleophilic Aromatic Substitution)
Rationale: The 4-position of the quinoline ring is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen (similar to the 4-position in pyridine).
-
Reagents: 4-chloro-2,6-dimethylquinoline (1.0 eq), Ammonia (
) in Ethanol (saturated solution) or Methanolic Ammonia (7N). -
Apparatus: Stainless steel autoclave or high-pressure glass reactor.
-
Conditions: Heat to 130–150°C for 12–24 hours.
-
Why Pressure? At atmospheric pressure, ammonia gas escapes before reaching the temperature required to displace the chloride.
-
-
Workup: Cool, vent excess ammonia, and evaporate solvent. Basify with NaOH (1N) to liberate the free amine from its HCl salt. Extract with Ethyl Acetate.
-
Purification: Recrystallization from ethanol/water or column chromatography (DCM/MeOH).
Mechanistic Insight: The Driver
The conversion of the 4-chloro intermediate to the 4-amine is a classic Nucleophilic Aromatic Substitution (
-
Activation: The quinoline nitrogen (N1) acts as an electron sink. It withdraws electron density from the C4 position, making it highly electrophilic.
-
Intermediate: The attack of ammonia forms a resonance-stabilized Meisenheimer complex .
-
Restoration: Loss of the chloride ion restores aromaticity.
-
Role of Methyl Groups: The 2-methyl group provides steric bulk near the N1, which can slightly hinder N-alkylation side reactions, while the 6-methyl group increases lipophilicity without sterically interfering with the C4 reaction center.
Applications in Drug Discovery[5][10][11]
Antimalarial & Anti-infective Agents
The 4-aminoquinoline core is the pharmacophore of Chloroquine. The 2,6-dimethyl analogue serves as a scaffold to overcome resistance.
-
Mechanism: Accumulation in the parasite's digestive vacuole, preventing the polymerization of toxic heme.
-
Advantage: The 2,6-dimethyl pattern alters the metabolic profile, potentially reducing the formation of toxic metabolites associated with the de-ethylation of traditional chains.
Kinase Inhibition
Aminoquinolines are potent ATP-competitive kinase inhibitors.
-
Target Class: Tyrosine kinases and Serine/Threonine kinases.[5]
-
Building Block Utility: The primary amine at C4 serves as a "handle" for Buchwald-Hartwig couplings to attach complex aryl groups, creating "clubbed" molecules (e.g., Quinoline-Pyrimidine hybrids) that show dual inhibition profiles.
Chemical Biology Probes
Due to the planar, rigid structure, this compound derivatives often exhibit fluorescence. They can be used as DNA intercalators or fluorescent tags for tracking biological molecules in cellular assays.
Safety & Handling
| Hazard | Mitigation |
| POCl3 (Step 2) | Highly corrosive, reacts violently with water. Use strictly in a fume hood. Quench with extreme caution. |
| High Temp (Step 1) | Diphenyl ether at 250°C presents a fire/burn hazard. Ensure reaction vessel is rated for thermal shock. |
| Ammonia Pressure (Step 3) | Autoclaves must be rated for >20 bar. Never open while hot. |
| Toxicology | Treat the final amine as a potential irritant and toxic by ingestion (class characteristic of aminoquinolines). |
References
-
Conrad-Limpach Synthesis Mechanism & Conditions
-
Synthesis of 4-Aminoquinolines via SNAr
- Title: 4-Aminoquinoline: a comprehensive review of synthetic str
- Source: PubMed Central (PMC).
- Context: Validates the displacement of 4-chloroquinolines with amines under pressure/he
-
Synthesis of 4-chloro-2,6-dimethylquinoline
- Title: Synthesis and characterization of some pyrimidine–quinoline clubbed molecules.
-
Source: ResearchGate.[8]
- Context: Describes the chlorin
-
Biological Activity of Quinoline Derivatives
Sources
- 1. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2,6-Dimethylquinolin-4-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed, three-step protocol for the synthesis of 2,6-Dimethylquinolin-4-amine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis begins with the construction of the quinoline core via a thermally-driven Conrad-Limpach reaction, followed by functional group manipulation through chlorination and subsequent nucleophilic aromatic substitution to install the target amine. This guide offers not only a step-by-step methodology but also delves into the underlying chemical principles, key experimental considerations, and process validation to ensure reproducibility and success.
Strategic Overview & Synthesis Design
The synthesis of this compound is most effectively approached through a three-stage sequence. This strategy leverages robust and well-documented named reactions to build the molecular framework.
-
Stage I: Conrad-Limpach Cyclization. The foundational quinoline ring system is constructed by reacting p-toluidine with ethyl acetoacetate. This process first forms an enamine intermediate, which then undergoes a high-temperature electrocyclic ring closure to yield 4-Hydroxy-2,6-dimethylquinoline. This reaction is a classic and reliable method for preparing 4-quinolone scaffolds.[1][2]
-
Stage II: Halogenation. The hydroxyl group at the C4 position is a poor leaving group for direct nucleophilic substitution. Therefore, it is converted to a more reactive chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This intermediate, 4-Chloro-2,6-dimethylquinoline, is highly activated towards nucleophilic attack.
-
Stage III: Amination. The final step involves the displacement of the C4-chloro group with an amino group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, typically by heating the chloro-intermediate with an ammonia source.
The complete synthetic pathway is visualized below.
Sources
Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 2,6-Dimethylquinolin-4-amine
Abstract
This application note presents a detailed, robust, and highly sensitive method for the analysis of 2,6-Dimethylquinolin-4-amine using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Quinoline derivatives are a significant class of heterocyclic compounds utilized in medicinal chemistry and materials science, making their accurate quantification essential for research and development.[1][2] This document provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, grounded in established chromatographic and spectrometric principles. The method employs reversed-phase chromatography for optimal separation and electrospray ionization for sensitive detection, making it suitable for researchers, scientists, and drug development professionals requiring a reliable analytical workflow.
Introduction and Scientific Rationale
This compound is an aromatic amine belonging to the quinoline heterocyclic family.[3] Its structure serves as a valuable scaffold in the synthesis of novel compounds with potential biological activities. The development of a precise and accurate analytical method is paramount for its characterization, purity assessment, and quantification in various experimental matrices.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers unparalleled specificity and sensitivity for this task. The methodology described herein is founded on two core principles:
-
Chromatographic Separation: Reversed-phase HPLC is the technique of choice for moderately polar aromatic compounds like this compound.[4][5][6] A C18 stationary phase provides the necessary hydrophobic interaction to retain the analyte, while a gradient elution with an organic solvent ensures its sharp and timely elution.
-
Mass Spectrometric Detection: Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar, thermally labile molecules.[7][8] The basic amine functionality of the target analyte is readily protonated in the ESI source, yielding a strong protonated molecular ion ([M+H]⁺) signal in positive ion mode.[9][10] This allows for highly selective and sensitive detection with minimal fragmentation, ensuring confident identification and quantification.
This application note is designed to serve as a self-validating system, providing the causal logic behind each experimental parameter to empower the user to adapt and troubleshoot the method effectively.
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 342618-57-9 | [3] |
| Molecular Formula | C₁₁H₁₂N₂ | - |
| Molecular Weight | 172.23 g/mol | [3] |
| Structure | Quinoline core with methyl groups at positions 2 and 6, and an amine at position 4. | - |
Experimental Workflow and Protocols
The overall analytical process is a sequential workflow designed for reproducibility and accuracy.
Caption: High-level workflow for the HPLC-MS analysis of this compound.
Required Materials and Instrumentation
-
Instrumentation: HPLC system with a binary pump, degasser, autosampler, and column oven, coupled to a mass spectrometer (e.g., Time-of-Flight or Triple Quadrupole) with an ESI source.
-
Chemicals:
-
This compound reference standard (>95% purity).[3]
-
Acetonitrile (HPLC or LC-MS grade).
-
Water (Type I, 18.2 MΩ·cm).
-
Formic Acid (LC-MS grade, >99%).
-
Methanol (HPLC grade, for stock solution).
-
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution is stable for several weeks when stored at 2-8 °C.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by performing serial dilutions of the stock solution using a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B as the diluent. This minimizes solvent effects during injection.
HPLC Method Parameters
The following parameters are optimized for the separation of the analyte on a standard C18 column. The addition of formic acid is crucial; it acidifies the mobile phase, ensuring the amine group is protonated, which improves peak shape and enhances ESI efficiency.[9]
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Mass Spectrometer Method Parameters
Settings are optimized for the detection of the protonated parent ion in positive mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
| Full Scan Range | m/z 70 - 400 |
| SIM Ion | m/z 173.11 |
| Capillary Voltage | 3500 V |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
Data Analysis, Results, and Method Validation
Analyte Identification and Quantification
-
Identification: The identity of this compound is confirmed by a combination of its chromatographic retention time (t_R) and the detection of its protonated molecular ion ([M+H]⁺) with high mass accuracy. The expected exact mass for the [M+H]⁺ ion is 173.1073 Da.
-
Quantification: A calibration curve is constructed by plotting the peak area of the m/z 173.11 ion against the known concentrations of the working standards. A linear regression analysis with a weighting of 1/x is typically applied. The resulting equation is used to calculate the concentration of the analyte in unknown samples.
Representative Performance Characteristics
The following table summarizes the expected performance of this method. These values should be established and verified during a formal method validation.
| Parameter | Expected Result |
| Retention Time (t_R) | ~3.5 min |
| Expected [M+H]⁺ (m/z) | 173.1073 |
| Observed [M+H]⁺ (m/z) | 173.1075 ± 5 ppm |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 1.0 ng/mL |
Framework for Method Validation
For use in regulated environments, this method must be formally validated according to international standards such as the ICH Q2(R2) guideline.[11][12][13] A validation protocol should be established to demonstrate that the analytical procedure is fit for its intended purpose.[11][14] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.[14]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[14][15]
-
Accuracy & Precision: Accuracy is the closeness of results to the true value, while precision measures the agreement among a series of measurements.[14] Both should be assessed at multiple concentration levels.
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[15]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase pH).[15]
Conclusion
This application note details a highly specific, sensitive, and reliable HPLC-MS method for the quantitative analysis of this compound. The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on sound scientific principles and are designed for immediate implementation in a research or quality control setting. The method serves as an excellent foundation for a comprehensive validation study compliant with global regulatory standards.
References
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved February 10, 2026, from [Link]
-
Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved February 10, 2026, from [Link]
-
ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 2,6-dimethyl-N-(prop-2-en-1-yl)quinolin-4-amine. Retrieved February 10, 2026, from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 2,6-dimethyl-N-phenylquinolin-1-ium-4-amine. Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved February 10, 2026, from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 10, 2026, from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 10, 2026, from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved February 10, 2026, from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 10, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved February 10, 2026, from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 10, 2026, from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 10, 2026, from [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved February 10, 2026, from [Link]
-
ACS Publications. (n.d.). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved February 10, 2026, from [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved February 10, 2026, from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved February 10, 2026, from [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved February 10, 2026, from [Link]
-
JoVE. (n.d.). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Dimethylquinoline. Retrieved February 10, 2026, from [Link]
Sources
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- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
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Application Notes & Protocols: Evaluating the Antimicrobial Potential of 2,6-Dimethylquinolin-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Quinoline Scaffolds in Antimicrobial Research
The quinoline nucleus is a foundational scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2][3] The emergence of antimicrobial resistance (AMR) presents a significant global health threat, necessitating the exploration of novel chemical entities to combat multidrug-resistant pathogens.[3][4] Quinoline derivatives have shown promise in this area, with some acting as inhibitors of essential bacterial enzymes like DNA gyrase.[5][6][7] This document provides a detailed guide for the investigation of 2,6-Dimethylquinolin-4-amine , a specific quinoline derivative, for its potential antimicrobial properties.
These application notes are designed to provide a comprehensive framework for researchers, from initial susceptibility testing to preliminary mechanism of action and cytotoxicity studies. The protocols herein are based on established methodologies for evaluating quinoline and quinazoline derivatives and are adapted for the specific investigation of this compound.[5][6][8][9]
Synthesis of this compound
While various synthetic routes for quinoline derivatives exist, a common approach involves the cyclization of substituted anilines with β-ketoesters, followed by functional group manipulations.[10][11] A plausible synthetic pathway for this compound can be conceptualized in a multi-step process, starting from 2,6-dimethylaniline. The general strategy often involves the construction of the quinolinone core, followed by chlorination and subsequent amination.[11]
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway for this compound.
Part 1: Antimicrobial Susceptibility Testing
The initial evaluation of a novel compound involves determining its ability to inhibit the growth of a panel of clinically relevant microorganisms. The following protocols outline standard methods for assessing the antimicrobial spectrum and potency of this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is determined by visual inspection of turbidity.
Experimental Protocol:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Perform two-fold serial dilutions of the stock solution in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well plate.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a suitable broth and incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
-
Data Presentation:
| Microorganism | Strain | Gram (+/-) | MIC (µg/mL) of this compound |
| Staphylococcus aureus | ATCC 29213 | + | [Experimental Result] |
| Bacillus subtilis | ATCC 6633 | + | [Experimental Result] |
| Escherichia coli | ATCC 25922 | - | [Experimental Result] |
| Pseudomonas aeruginosa | ATCC 27853 | - | [Experimental Result] |
| Candida albicans | ATCC 90028 | N/A (Fungus) | [Experimental Result] |
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).
Principle: Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an agar medium without the test compound. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.
Experimental Protocol:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, aspirate a small aliquot (e.g., 10 µL).
-
Spot-inoculate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Data Interpretation:
-
The MBC/MFC is the lowest concentration of this compound that results in no colony formation on the subculture plates.
-
Part 2: Preliminary Mechanistic Insights
Understanding the potential mechanism of action is a critical next step in the evaluation of a novel antimicrobial agent. For quinoline derivatives, inhibition of bacterial DNA gyrase is a known mechanism.[5][6]
DNA Gyrase Inhibition Assay (Conceptual)
A cell-free enzymatic assay can be employed to directly assess the inhibitory effect of this compound on DNA gyrase activity.
Principle: DNA gyrase introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent this supercoiling.
Workflow for DNA Gyrase Inhibition Assay:
Caption: Workflow for assessing DNA gyrase inhibition.
Experimental Protocol (High-Level):
-
Reaction Setup:
-
In a microcentrifuge tube, combine relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the assay buffer.
-
Add varying concentrations of this compound or a known inhibitor (e.g., ciprofloxacin) as a positive control.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1 hour).
-
-
Termination and Analysis:
-
Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Expected Results:
-
No Inhibition: The plasmid DNA will be supercoiled and migrate faster through the gel.
-
Inhibition: The plasmid DNA will remain in its relaxed form and migrate slower.
Part 3: Cytotoxicity Assessment
It is imperative to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[13][14][15]
MTT Assay for Mammalian Cell Viability
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Data Presentation:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) of this compound |
| HeLa | 24 | [Experimental Result] |
| HEK293 | 24 | [Experimental Result] |
Conclusion and Future Directions
These application notes provide a foundational framework for the antimicrobial evaluation of this compound. The data generated from these protocols will offer initial insights into its spectrum of activity, potency, potential mechanism of action, and preliminary safety profile. Positive results would warrant further investigation, including:
-
Time-kill kinetic studies to assess the rate of bactericidal activity.
-
Anti-biofilm assays to evaluate efficacy against microbial biofilms.
-
In vivo efficacy studies in animal models of infection.
-
Structure-activity relationship (SAR) studies by synthesizing and testing related derivatives to optimize antimicrobial activity and reduce toxicity.[16]
The exploration of novel quinoline scaffolds like this compound is a promising avenue in the ongoing search for new and effective antimicrobial agents.
References
-
Gottasová, R., Kubíková, J., & Cipák, L. (1998). Antibacterial effect of some 2,6-disubstituted 4-anilinoquinazolines. Folia Microbiologica, 43(6), 679-682. Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Available from: [Link]
-
Lorestan University of Medical Sciences. (n.d.). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Available from: [Link]
-
MDPI. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. Available from: [Link]
-
PubMed. (2022). Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol. Available from: [Link]
-
National Institutes of Health. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Available from: [Link]
-
PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Available from: [Link]
-
Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Available from: [Link]
-
National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available from: [Link]
-
PubMed Central. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Available from: [Link]
-
PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from.... Available from: [Link]
-
ResearchGate. (2024). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Available from: [Link]
-
PubMed. (2014). Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines. Available from: [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Available from: [Link]
-
MedCrave online. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Available from: [Link]
-
ResearchGate. (n.d.). In vitro toxicity assays. Three different assays that have been mostly employed for toxicity evaluation of bacteriocins based on various cell functions. Available from: [Link]
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
-
MDPI. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Available from: [Link]
-
ACS Publications. (2019). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. Available from: [Link]
-
National Institutes of Health. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Available from: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 2,6-Dimethylquinolin-4-amine Stock Solutions
Abstract & Scientific Context
2,6-Dimethylquinolin-4-amine is a critical pharmacophore in the study of ion channel modulation (specifically KCNQ1/KCNE1 potassium channels) and a structural scaffold in antimalarial drug discovery. Its hydrophobic quinoline core and basic amine functionality present specific solubility challenges. Improper solubilization can lead to micro-precipitation in aqueous buffers, resulting in erratic pharmacological data (false negatives) or non-specific aggregation effects (false positives).
This guide provides a standardized, field-proven protocol for preparing high-integrity stock solutions, emphasizing the physicochemical causality behind solvent selection to ensure experimental reproducibility.
Physicochemical Profile
Understanding the molecule's physical properties is the first step to successful solubilization.
| Property | Value | Notes |
| Chemical Name | This compound | |
| CAS Number | 342618-57-9 | |
| Molecular Weight | 172.23 g/mol | |
| Core Structure | Quinoline (Bicyclic aromatic) | High lipophilicity |
| pKa (Predicted) | ~8.5 (4-amino group), ~4.5 (Ring N) | Acts as a base; protonation increases solubility.[1][2] |
| Solubility (Water) | Very Low (< 0.1 mg/mL at pH 7) | Do not attempt to dissolve directly in neutral water. |
| Solubility (DMSO) | High (> 50 mM) | Recommended solvent. |
| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation/light exposure. |
Solvent Selection Strategy (The "Why")
The DMSO Standard
Dimethyl sulfoxide (DMSO) is the preferred solvent for this compound.
-
Mechanism: As a polar aprotic solvent, DMSO disrupts the strong crystal lattice energy of the aromatic quinoline rings without donating protons. It effectively solvates the hydrophobic core.
-
Biological Compatibility: Most cellular assays tolerate <0.1% v/v DMSO. A high-concentration stock (e.g., 100 mM) allows for significant dilution, keeping the final DMSO concentration negligible.
The Acidic Aqueous Alternative
If DMSO is strictly contraindicated (e.g., specific sensitive enzyme assays), an aqueous stock can only be achieved by converting the free base into a salt in situ.
-
Mechanism: The amine at position 4 is protonatable.[2][3] Adding 1 equivalent of HCl or acetic acid generates the hydrochloride or acetate salt, drastically increasing water solubility by introducing ionic character.
Protocol A: Preparation of DMSO Stock Solution (Recommended)
Target Concentration: 100 mM Volume: 1 mL
Materials
-
This compound (Solid)
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)
-
Amber glass vial (Borosilicate) – Plastic tubes can leach plasticizers in 100% DMSO.
-
Vortex mixer
Procedure
-
Weighing: Accurately weigh 17.2 mg of this compound.
-
Note: Quinoline amines can be static. Use an anti-static gun if available.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Critical Step: Do not add the solid to the liquid; add the liquid to the solid to ensure no powder is trapped on the vial walls.
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Observation: The solution should become clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquoting: Divide the stock into small aliquots (e.g., 50 µL) in polypropylene microcentrifuge tubes (DMSO-compatible).
-
Why? This prevents repeated freeze-thaw cycles. DMSO is hygroscopic; repeated opening introduces atmospheric water, which can cause the compound to precipitate over time.
-
-
Storage: Store at -20°C. Stable for 6 months.
Protocol B: Preparation of Aqueous Acidic Stock
Target Concentration: 10 mM (Lower limit due to solubility) Volume: 1 mL
Procedure
-
Weigh 1.72 mg of the compound.
-
Add 900 µL of ultrapure water. Note: The solid will NOT dissolve yet.
-
Add 100 µL of 0.1 M HCl.
-
Vortex immediately. The drop in pH will protonate the amine, driving the solid into solution.
-
Check pH; it should be acidic (< pH 4).
-
Usage: This solution must be used fresh or stored at -20°C. When adding to cell media, ensure the media's buffering capacity (HEPES/Bicarbonate) is sufficient to neutralize the small acid volume.
Dilution & Quality Control (Self-Validating System)
Before running your biological assay, you must validate that the compound remains soluble in your working buffer.
The "Cloudiness" Test
-
Prepare your working buffer (e.g., PBS or DMEM).
-
Pipette the required amount of Stock Solution into the buffer to reach 2x your highest test concentration.
-
Hold the tube against a dark background.
-
Pass/Fail:
-
Clear: Proceed.
-
Cloudy/Opalescent: The compound has crashed out (precipitated). Do not use. You must lower the concentration or increase the vehicle (DMSO) percentage slightly (if tolerated).
-
Data Tables for Quick Preparation
Table 1: Mass-Volume Guidelines for Stock Preparation
| Target Conc.[1][3][4][5][6] | Solvent | Mass Required (for 1 mL) | Mass Required (for 5 mL) |
| 10 mM | DMSO | 1.72 mg | 8.61 mg |
| 50 mM | DMSO | 8.61 mg | 43.05 mg |
| 100 mM | DMSO | 17.22 mg | 86.11 mg |
Visualization of Workflows
Figure 1: Solubilization Decision Tree
This diagram illustrates the logic flow for selecting the correct solubilization method based on assay requirements.
Caption: Logical workflow for selecting the optimal solvent system and validating solubility prior to experimentation.
Figure 2: Serial Dilution Scheme
A standard workflow to minimize pipetting errors and DMSO shock to cells.
Caption: Two-step dilution strategy to ensure final DMSO concentration is <0.1%, preventing solvent toxicity.
Safety & Handling
-
Toxicity: Aminoquinolines are biologically active. Handle as a potential irritant and toxic substance.[4]
-
DMSO Permeability: DMSO penetrates skin instantly and carries dissolved compounds into the bloodstream. Always wear nitrile gloves. Latex is permeable to DMSO.
-
Waste: Dispose of DMSO solutions in non-halogenated organic waste streams.
References
-
PubChem. (2023). Compound Summary: 4-Aminoquinoline.[1][7] National Center for Biotechnology Information. Link
-
CymitQuimica. (2023).[8] Product Data Sheet: this compound (CAS 342618-57-9).[5] Link
-
Frontiers in Chemistry. (2022). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Link
-
BenchChem. (2023). General Protocol for DMSO Stock Preparation and Cell Viability Controls. Link
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2,6-二甲基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dimethylquinolin-4-amine
Welcome to the technical support center for the purification of 2,6-Dimethylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a thorough understanding of the physicochemical properties of this compound is paramount. These properties dictate its behavior in various solvents and on different stationary phases, forming the basis for rational purification design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | |
| Molecular Weight | 172.23 g/mol | |
| Appearance | Solid | |
| pKa (Strongest Basic) | ~5.3 (Predicted for 2,6-dimethylquinoline) | |
| Solubility | Generally more soluble in organic solvents like ethanol and acetone compared to water.[1] |
Note: Experimental data for this compound is limited. Some properties are inferred from the closely related compound 2,6-dimethylquinoline.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Scenario 1: Recrystallization Woes
Question: I've synthesized this compound and my crude NMR looks decent, but I'm struggling to get it to crystallize. I've tried common solvents like ethanol and hexanes with little success. What's going on?
Answer: This is a frequent challenge. The issue often lies in either the choice of solvent system or the presence of persistent impurities that inhibit crystal lattice formation.
Causality:
-
Inappropriate Solvent Polarity: A single solvent may not provide the ideal solubility gradient for crystallization (soluble when hot, insoluble when cold).
-
"Oiling Out": The compound may be precipitating as an amorphous oil rather than a crystalline solid. This often happens when the solution is cooled too quickly or when the solvent is too nonpolar for the compound's liking, even at elevated temperatures.
-
Impurity Interference: Even small amounts of structurally similar impurities can disrupt the ordered arrangement required for crystallization.
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Step 1: Test the solubility of a small amount of your crude product in a variety of solvents at room temperature and with gentle heating. Good candidates for single-solvent recrystallization will show poor solubility at room temperature but good solubility upon heating.
-
Step 2: If a single solvent isn't effective, move to a binary solvent system. The ideal combination consists of a "solvent" in which your compound is soluble and a "non-solvent" in which it is insoluble, with the two solvents being miscible.
-
Recommended Starting Pairs:
-
Ethanol/Water
-
Acetone/Hexanes
-
Dichloromethane/Hexanes
-
-
-
Step 3 (Protocol for Binary System):
-
Dissolve the crude product in the minimum amount of the hot "solvent."
-
Slowly add the "non-solvent" dropwise at an elevated temperature until the solution becomes slightly turbid (cloudy).
-
Add a few drops of the hot "solvent" back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.
-
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Dealing with "Oiling Out":
-
Re-heat the solution until the oil redissolves.
-
Add more of the "solvent" to decrease the degree of supersaturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Scenario 2: Column Chromatography Conundrums
Question: I'm trying to purify this compound by flash column chromatography on silica gel, but I'm seeing significant streaking and poor separation from what I believe are starting materials. How can I improve my separation?
Answer: The basic nature of the amine functionality in your compound is likely the culprit. The acidic nature of silica gel can lead to strong interactions with your basic compound, causing tailing and poor resolution.
Causality:
-
Acid-Base Interactions: The lone pair on the nitrogen of the amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or slow elution, resulting in broad, streaky bands.
-
Inappropriate Eluent Polarity: If the eluent is not polar enough, your compound will not move from the baseline. If it's too polar, it will elute too quickly with poor separation from other components.
Troubleshooting Protocol:
-
Deactivating the Silica Gel:
-
The Triethylamine (TEA) Trick: Add a small amount of triethylamine (typically 0.5-1%) to your eluent system. The TEA is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "capping" them and allowing your compound to elute more cleanly.
-
Ammonia in Methanol: For more polar amines, a mobile phase containing methanol with a small percentage of aqueous ammonia can be effective.
-
-
Optimizing the Mobile Phase:
-
Systematic TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.
-
Recommended Eluent Systems (to be tested with and without a basic modifier):
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Gradient Elution: If you have impurities that are close in polarity to your product, a gradient elution (gradually increasing the polarity of the mobile phase during the chromatography) will likely provide a better separation than an isocratic (constant polarity) elution.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. Polar compounds will elute first. This can be an excellent option for purifying amines. A common mobile phase would be a mixture of water and acetonitrile or methanol, often with a pH modifier.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for in my crude this compound?
A1: The impurities will largely depend on your synthetic route. A common and efficient synthesis of 4-aminoquinolines involves a three-step process:
-
Cyclization: Formation of a quinolinone precursor.
-
Chlorination: Conversion of the quinolinone to a 4-chloroquinoline.
-
Amination: Nucleophilic substitution of the chlorine with an amine.[2]
Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Depending on the specific cyclization method (e.g., Combes, Conrad-Limpach), you may have residual aniline and β-ketoester starting materials.[1][3]
-
Partially Reacted Intermediates:
-
2,6-Dimethylquinolin-4-ol: The precursor to the chloro-intermediate.
-
4-Chloro-2,6-dimethylquinoline: The direct precursor to your final product. This is often a major impurity if the amination reaction does not go to completion.
-
-
Regioisomers: Depending on the cyclization conditions, you may form other isomers of the quinoline core.
-
Byproducts from Side Reactions: High temperatures and strong acids used in some quinoline syntheses can lead to the formation of polymeric or tar-like substances.
Q2: My purified product is a light brown solid, but I've seen reports of it being a white or off-white solid. Is this a cause for concern?
A2: A light brown coloration is common for many aromatic amines and is often due to trace amounts of oxidized impurities. While it may not significantly impact the structural integrity of your compound for some applications, for others requiring high purity (e.g., biological assays, reference standards), further purification is recommended. The color can often be removed by recrystallization with the addition of a small amount of activated carbon (charcoal), which will adsorb colored impurities. Be aware that using too much charcoal can lead to a significant loss of your product.
Q3: Can I use acid-base extraction to purify my this compound?
A3: Yes, acid-base extraction can be a very effective initial purification step. The basicity of the amino group allows for the following procedure:
-
Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) until it is strongly basic. Your amine will be deprotonated and will precipitate out or can be extracted back into a fresh portion of the organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield your purified amine.
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture to a gentle boil with stirring.
-
Continue adding ethanol dropwise until the solid completely dissolves.
-
Optional: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Optional: If charcoal was added, filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
V. Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for this compound, highlighting key decision points.
Caption: A typical purification workflow for this compound.
VI. References
-
Solubility of Things. 2,6-Dimethylquinoline. [Link]
-
FooDB. Showing Compound 2,6-Dimethylquinoline (FDB004393). [Link]
-
Combes quinoline synthesis. In Wikipedia. [Link]
-
Conrad–Limpach synthesis. In Wikipedia. [Link]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dimethylquinolin-4-amine Derivatives
Welcome to the technical support resource for the synthesis and optimization of 2,6-dimethylquinolin-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Quinoline derivatives are pivotal in drug discovery, forming the core of numerous therapeutic agents.[1] However, their synthesis is not without challenges, often requiring careful optimization to achieve desired yields and purity.
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. We will address common pitfalls and provide robust troubleshooting strategies in a direct question-and-answer format to help you navigate your synthetic challenges effectively.
Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section addresses high-level strategic questions regarding the synthesis of the this compound core structure.
Q1: What is the most common and reliable route for synthesizing the this compound scaffold?
A: The most prevalent and adaptable strategy involves a two-stage approach:
-
Formation of the 4-hydroxyquinoline core: The Conrad-Limpach synthesis is the classic and highly effective method for creating the 4-quinolone (4-hydroxyquinoline) precursor.[2][3] This reaction involves the condensation of an aniline (in this case, 2,5-dimethylaniline) with a β-ketoester (typically ethyl acetoacetate), followed by a high-temperature thermal cyclization.[4]
-
Conversion to the 4-amino group: The 4-hydroxyl group is not a suitable precursor for direct amination. It must first be converted into a better leaving group. This is typically achieved by chlorination with reagents like phosphorus oxychloride (POCl₃) to yield 4-chloro-2,6-dimethylquinoline. Subsequently, the 4-amino group is installed via a nucleophilic aromatic substitution (SNAr) reaction with an appropriate amine source.[5][6]
Q2: Are there alternative methods to the Conrad-Limpach synthesis for the quinoline core?
A: Yes, the Friedländer synthesis is a notable alternative.[7][8] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group next to a carbonyl.[8] For the 2,6-dimethylquinoline core, this would require 2-amino-5-methylacetophenone as a starting material. While effective, the availability and cost of the substituted 2-aminoaryl ketone can make the Conrad-Limpach route more practical for many labs.
Q3: My Conrad-Limpach reaction is producing a mixture of 4-quinolone and 2-quinolone isomers. How can I control the selectivity?
A: This is a classic problem of kinetic versus thermodynamic control.[3] The initial condensation between the aniline and β-ketoester can occur at either the ketone (forming an enamine, the precursor to the 4-quinolone) or the ester (forming an amide, the precursor to the 2-quinolone).
-
To favor the 4-quinolone (Conrad-Limpach product): Use moderate temperatures (room temperature to ~100 °C) for the initial condensation step. This favors the kinetically preferred formation of the enamine intermediate. The subsequent high-temperature cyclization (~250 °C) then yields the 4-quinolone.[2][9]
-
To favor the 2-quinolone (Knorr product): Use higher temperatures for the initial condensation. This allows the reaction to equilibrate to the thermodynamically more stable amide intermediate, which then cyclizes to the 2-quinolone.
Therefore, a two-step temperature profile is critical for selectively synthesizing the desired 4-hydroxyquinoline precursor.
Section 2: Troubleshooting Guide for Synthesis & Optimization
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Low or No Yield in the High-Temperature Cyclization Step
-
Possible Cause 1: Insufficient Reaction Temperature.
-
Scientific Rationale: The thermal cyclization step of the Conrad-Limpach synthesis requires a significant energy input to overcome the aromaticity of the aniline ring during the intramolecular electrophilic attack.[4] Failure to reach the required temperature (typically 250-260 °C) is the most common reason for reaction failure.
-
Solution: Employ a high-boiling point solvent. While mineral oil and diphenyl ether are traditionally used, they can be difficult to handle.[4] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a more convenient liquid alternative.[4] Ensure your heating apparatus can safely and consistently maintain the target temperature. Monitor the internal reaction temperature, not just the heating mantle setting.
-
-
Possible Cause 2: Degradation of Intermediates.
-
Scientific Rationale: At temperatures exceeding 250 °C, starting materials and the enamine intermediate can degrade, leading to tar formation and reduced yield.
-
Solution: Do not pre-mix the reactants in the high-boiling solvent and heat them together. A better approach is to pre-heat the solvent to the target temperature (e.g., 255 °C) and then add the enamine intermediate solution dropwise over a period of 30-60 minutes. This minimizes the time any single molecule spends at the extreme temperature before cyclizing.
-
Problem 2: Significant Tar Formation and Difficult Purification
-
Possible Cause 1: Vigorous, Uncontrolled Reaction.
-
Scientific Rationale: While more characteristic of the Skraup synthesis, harsh acidic or thermal conditions can cause polymerization of reactants and intermediates, leading to intractable tars.[10]
-
Solution: Ensure the purity of your starting 2,5-dimethylaniline and ethyl acetoacetate. Impurities can often act as initiators for polymerization. For the initial condensation, adding a mild acid catalyst like a catalytic amount of HCl or p-TsOH can facilitate a cleaner reaction at lower temperatures. If the reaction is still too vigorous, consider adding an inert moderator like ferrous sulfate, which is commonly used in Skraup reactions to control exotherms.[10]
-
-
Possible Cause 2: Residual Acidic or Basic Impurities.
-
Scientific Rationale: The crude product can contain unreacted starting materials and acidic or basic byproducts that complicate purification.
-
Solution: After the reaction is complete and cooled, the crude mixture (often a solid suspended in the high-boiling solvent) should be thoroughly triturated with a solvent like hexane or ether to remove the bulk of the reaction solvent. The remaining solid can then be dissolved in a suitable solvent (e.g., DCM or EtOAc) and washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.[8]
-
Problem 3: Incomplete Conversion During the Final Amination (SNAr) Step
-
Possible Cause 1: Insufficient Reactivity.
-
Scientific Rationale: The SNAr reaction of 4-chloroquinolines can be sluggish, especially with less nucleophilic amines. Higher activation energy is required to form the Meisenheimer complex intermediate.
-
Solution: Utilize microwave-assisted synthesis. Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from many hours to just 20-30 minutes and improving yields.[5][6] Reactions are typically run in a polar, high-boiling solvent like DMSO, ethanol, or acetonitrile at temperatures between 140-180 °C.[5]
-
-
Possible Cause 2: Incorrect Base or Solvent.
-
Scientific Rationale: The HCl generated during the substitution reaction can protonate the nucleophilic amine, rendering it inactive. A base is required to scavenge this acid.
-
Solution: The choice of base is dependent on the nucleophile. For primary and secondary alkylamines, a slight excess of the amine itself can often serve as the base. However, for less basic nucleophiles like anilines, a stronger, non-nucleophilic base such as sodium hydroxide or potassium carbonate may be required.[5] DMSO is often a superior solvent for these reactions compared to alcohols.[5]
-
Section 3: Data Presentation & Protocols
Data Tables for Quick Reference
Table 1: Comparison of High-Boiling Solvents for Conrad-Limpach Cyclization
| Solvent | Boiling Point (°C) | Physical State (RT) | Advantages | Disadvantages |
|---|---|---|---|---|
| Mineral Oil | > 275 °C | Liquid | Inexpensive, inert | Difficult to remove, viscous |
| Diphenyl Ether | 259 °C | Solid | Inexpensive, effective | Unpleasant odor, solid at RT |
| Dowtherm A | 257 °C | Liquid | Liquid at RT, effective | More expensive, unpleasant odor |
Data compiled from[4].
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethyl-4-hydroxyquinoline
This protocol is a representative example and may require optimization.
-
Step A: Formation of the Enamine Intermediate.
-
In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2 drops).
-
Stir the mixture at 80 °C for 2 hours, using a Dean-Stark trap to remove the water formed.
-
Monitor the reaction by TLC until the aniline spot has disappeared.
-
Remove the excess ethyl acetoacetate under reduced pressure to obtain the crude enamine intermediate, which is often used directly in the next step.
-
-
Step B: Thermal Cyclization.
-
In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, heat Dowtherm A to 255 °C.
-
Dissolve the crude enamine from Step A in a minimal amount of warm Dowtherm A.
-
Add the enamine solution dropwise to the pre-heated solvent over 30 minutes, maintaining the internal temperature at 255-260 °C.
-
After the addition is complete, hold the reaction at this temperature for an additional 15-20 minutes.
-
Allow the reaction mixture to cool to below 100 °C, at which point the product will typically precipitate.
-
Add hexane to the cooled mixture and stir to form a slurry. Collect the solid product by filtration.
-
Wash the solid thoroughly with fresh hexane to remove the residual Dowtherm A and dry under vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol or DMF).
-
Protocol 2: Synthesis of this compound
-
Step A: Chlorination.
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
To a flask containing 2,6-dimethyl-4-hydroxyquinoline (1.0 eq), slowly add phosphorus oxychloride (POCl₃, 3-5 eq) at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 3-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH solution) until the pH is > 9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2,6-dimethylquinoline.
-
-
Step B: Microwave-Assisted Amination.
-
In a microwave reaction vessel, combine 4-chloro-2,6-dimethylquinoline (1.0 eq), the desired amine (e.g., ammonium hydroxide for the primary amine, 2.0-3.0 eq), and a solvent such as DMSO or ethanol.[5]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for 20-40 minutes.[5][8]
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
-
Section 4: Visualization of Key Processes
Workflow and Mechanistic Diagrams
Caption: Troubleshooting workflow for low yield in the cyclization step.
Caption: Simplified mechanism of the Conrad-Limpach synthesis.
References
-
ResearchGate. Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... Available from: [Link]
-
SynArchive. Conrad-Limpach Synthesis. Available from: [Link]
- Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.
-
SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]
- Google Patents. US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols.
-
quimicaorganica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
ResearchGate. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Available from: [Link]
-
Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]
-
National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]
-
ResearchGate. A new general method for the synthesis of 2,6'-diquinoline derivatives. Available from: [Link]
-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Available from: [Link]
-
National Institutes of Health. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]
-
ResearchGate. optimized reaction condition for quinoline synthesis using the.... Available from: [Link]
-
Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available from: [Link]
-
Preparation and Properties of Quinoline. Available from: [Link]
-
JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Available from: [Link]
-
ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from: [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]
-
ResearchGate. 24 questions with answers in QUINOLINES | Science topic. Available from: [Link]
-
Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Available from: [Link]
-
National Institutes of Health. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. Available from: [Link]
-
National Institutes of Health. 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. Available from: [Link]
-
ResearchGate. Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. Available from: [Link]
-
MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available from: [Link]
-
ResearchGate. Mechanism of quinoline synthesis. Available from: [Link]
-
RSC Blogs. Kate Jones, Assistant Editor – RSC Advances Blog. Available from: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. synarchive.com [synarchive.com]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low cell viability in assays with 2,6-Dimethylquinolin-4-amine
Status: Active Agent: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Cell Viability & Assay Interference
Introduction: Understanding Your Compound
Welcome to the technical support center. If you are working with 2,6-Dimethylquinolin-4-amine (or structurally related 4-aminoquinolines), you are handling a molecule with distinct physicochemical traits that frequently confound standard viability assays.
Before troubleshooting, recognize that this compound is lipophilic , basic (pKa ~8-9) , and potentially fluorescent . Low viability readouts in your assay often stem from three distinct root causes:
-
True Cytotoxicity: Mechanism-based toxicity (e.g., lysosomal trapping, DNA intercalation).
-
Physical Artifacts: Compound precipitation at high concentrations due to poor aqueous solubility.
-
Assay Interference: Chemical reduction of tetrazolium salts (MTT) or fluorescence quenching/overlap.
Use the guide below to diagnose your specific issue.
Part 1: Troubleshooting Decision Tree
Figure 1: Diagnostic flowchart for identifying the root cause of assay failure.
Part 2: Frequently Asked Questions (FAQs)
Q1: My cells look granular and die immediately after adding the compound. Is it extremely toxic?
Diagnosis: Likely Precipitation , not biological toxicity. Technical Insight: this compound is a hydrophobic scaffold.[1] When you dilute a high-concentration DMSO stock directly into aqueous culture media, the compound may "crash out" of solution, forming micro-crystals. These crystals physically damage cell membranes and are often mistaken for cellular debris or granulation. Solution:
-
Microscopy Check: Inspect the wells at 40x magnification immediately after dosing. If you see refractory crystals, you have exceeded the solubility limit.
-
Protocol Adjustment: Do not exceed 0.5% DMSO final concentration. Use an intermediate dilution step (see Protocols below).
Q2: I am using MTT, and my "No Cell" control wells are turning purple. Why?
Diagnosis: Chemical Reduction (False Positive). Technical Insight: The quinoline nitrogen can act as a reducing agent or electron donor under certain pH conditions. It may chemically reduce the MTT tetrazolium ring to purple formazan without any mitochondrial enzymes present. This artificially inflates your viability signal, masking toxicity. Solution:
-
Switch Assays: Move to an ATP-based luminescent assay (e.g., CellTiter-Glo®). These are less prone to chemical reduction interference than tetrazolium (MTT/MTS) assays.
-
Background Correction: If you must use MTT, include a "Compound Only + Media" control (no cells) and subtract this absorbance from your experimental wells.
Q3: Why is the compound more toxic after 48 hours than 24 hours?
Diagnosis: Lysosomotropism. Technical Insight: 4-aminoquinolines are weak bases. They freely permeate the cell membrane but become protonated and trapped inside the acidic environment of lysosomes (pH ~4.5). Over time, this accumulation causes lysosomal swelling and rupture, triggering cell death. This is a time-dependent kinetic process. Solution:
-
This is a real biological effect, not an artifact. To confirm this mechanism, co-treat with Bafilomycin A1 (which inhibits lysosomal acidification); if toxicity decreases, lysosomal trapping is the cause.
Part 3: Biological Mechanism Visualization
Understanding the subcellular behavior of this compound is critical for interpreting viability data.
Figure 2: The "Ion Trapping" mechanism common to lipophilic amine drugs.
Part 4: Optimized Experimental Protocols
Protocol A: Solubility Limit Test (Turbidimetry)
Perform this BEFORE any cell-based assay to determine the maximum usable concentration.
-
Preparation: Prepare a 2x serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).
-
Dilution: Pipette 1 µL of each DMSO stock into 199 µL of warm culture media (37°C) in a clear 96-well plate (Final DMSO = 0.5%).
-
Incubation: Incubate for 1 hour at 37°C (mimicking assay start).
-
Measurement: Measure Absorbance at 600 nm (or 540 nm).
-
Analysis: Any well with OD > 0.05 above the media-only blank indicates precipitation. Do not dose cells above this concentration.
Protocol B: Correct Solubilization for Hydrophobic Quinolines
Direct addition of 100% DMSO stock to media often causes precipitation "shock." Use this intermediate step.
| Step | Action | Rationale |
| 1 | Dissolve powder in 100% DMSO to create Stock A (e.g., 10 mM). | Ensures complete initial solubilization. |
| 2 | Create Intermediate Stock B by diluting Stock A 1:10 into PBS or Media while vortexing vigorously. | CRITICAL: If it turns cloudy here, you must lower the concentration of Stock A. |
| 3 | Add Intermediate Stock B to the cell culture wells. | Prevents high local concentration of DMSO contacting cells. |
Part 5: Data Reference Table
Common Assay Interference Profiles for Quinoline Scaffolds
| Assay Type | Interference Risk | Mechanism | Recommendation |
| MTT / MTS | High | Chemical reduction of tetrazolium by amine group; Mitochondrial uncoupling. | Avoid or use strict cell-free controls. |
| Resazurin (Alamar Blue) | Medium | Intrinsic fluorescence of quinolines may overlap with Resazurin signal (Ex 560 / Em 590). | Check compound fluorescence spectrum first. |
| ATP (CellTiter-Glo) | Low | Luciferase reaction is generally robust against quinoline interference. | Recommended for viability checks.[2][3][4][5] |
| LDH Release | Low | Measures membrane integrity; less affected by metabolic artifacts. | Good secondary confirmation. |
References
-
National Center for Biotechnology Information (NCBI). Compound Summary: Quinoline derivatives and physicochemical properties. PubChem. [Link]
-
Riss, T. L., et al. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. (Authoritative guide on MTT/ATP assay interference). [Link]
-
Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences. (Mechanism of lysosomal trapping for amines). [Link]
-
Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. (Details on chemical reduction interference in MTT). [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor signal-to-noise ratio in 2,6-Dimethylquinolin-4-amine assays
Introduction: The "Hidden" Chemistry of Your Analyte
Welcome to the technical support center. If you are struggling with poor signal-to-noise ratios (SNR) in assays involving 2,6-Dimethylquinolin-4-amine (2,6-DMQ) , you are likely battling the specific physicochemical personality of this molecule.
As a 4-aminoquinoline derivative, 2,6-DMQ is not a passive analyte.[1] It possesses three distinct features that drive most experimental failures:
-
High Basicity (pKa ~9.2 - 9.5): The exocyclic amine at position 4 donates electron density to the ring nitrogen, making the molecule highly basic.[1] At physiological pH, it is a cation.[1]
-
Hydrophobic Aromatic Core: The dimethyl-substituted quinoline ring drives non-specific binding (NSB) to plastics.[1]
-
Environment-Sensitive Fluorescence: Its quantum yield is heavily dictated by solvent polarity and protonation state.[1]
This guide moves beyond generic advice to target these specific molecular behaviors in LC-MS/MS and Fluorescence workflows.
Part 1: Troubleshooting LC-MS/MS Assays
The Symptom: Broad, tailing peaks (asymmetry factor > 1.[1]5) leading to low peak height and poor integration (low SNR).[1] The Cause: Secondary Silanol Interactions.[1] Because 2,6-DMQ is positively charged at acidic pH (standard LC conditions), it ion-exchanges with residual silanols on the column stationary phase.[1]
Optimization Workflow
| Parameter | Standard Condition (Problematic) | Optimized Condition (High SNR) | The "Why" (Mechanism) |
| Mobile Phase pH | Acidic (0.1% Formic Acid, pH ~2.[1][2]7) | High pH (10 mM Ammonium Bicarbonate, pH 10) | At pH 10, 2,6-DMQ is neutral (deprotonated).[1][2] Neutral molecules do not interact with charged silanols, sharpening peaks significantly.[1] |
| Column Chemistry | Standard C18 | Hybrid Particle (BEH/CSH) or Embedded Polar Group | Hybrid particles have fewer surface silanols.[1][2] Embedded polar groups shield the silica surface from the amine.[1] |
| Ion Pairing | None | 0.05% Trifluoroacetic Acid (TFA) | If you must run acidic: TFA pairs with the cation, masking the charge.[2] Warning: TFA suppresses MS signal; use minimal concentration. |
Visual Guide: LC-MS Optimization Logic
Part 2: Troubleshooting Fluorescence Assays
The Symptom: High background noise or quenching of the 2,6-DMQ signal. The Cause: 4-Aminoquinolines are "molecular rotors" and proton-sensitive fluorophores.[1] Their fluorescence is quenched by water (non-radiative decay) and heavily influenced by pH.[1]
Critical Control Points
1. The pH Switch
-
Observation: Signal disappears in acidic buffers.
-
Mechanism: Protonation of the ring nitrogen can quench fluorescence or shift the excitation maximum (blue-shift), moving it out of your filter's range.
-
Solution: Ensure your assay buffer is maintained at pH > 8.0 to keep the molecule in its free-base form, which often has a higher quantum yield and distinct spectral properties.[1]
2. Matrix Interference (Raman Scattering)
-
Observation: High background in the "blank" wells.[1]
-
Mechanism: 2,6-DMQ excites in the UV/low-visible range (approx. 320-350 nm).[1] Biological buffers and plastic plates autofluoresce heavily here.[1]
-
Solution:
-
Filters: Use a narrow bandpass filter (±10 nm) rather than a wide one.
-
Plates: Switch from clear-bottom to solid black low-binding plates .
-
Gain: Do not rely on "Auto-Gain." Manually set gain using a 1 µM standard.
-
Part 3: Sample Preparation (The "Hidden" Loss)
The Symptom: Low recovery (< 60%) in calibration standards. The Cause: Non-Specific Binding (NSB).[1] The hydrophobic dimethyl-quinoline core sticks to polypropylene tubes and pipette tips.[1]
Protocol: Anti-Adsorption Handling
-
Solvent: Never prepare stock solutions in 100% water. Use DMSO or Methanol for the primary stock (10 mM).[1]
-
Diluent: Intermediate dilutions must contain at least 30% Organic Solvent (MeOH/AcN) or 0.1% BSA (Bovine Serum Albumin) to block binding sites on plasticware.[1]
-
Glassware: For ultra-low concentrations (< 10 nM), use silanized glass vials instead of plastic.
Frequently Asked Questions (FAQ)
Q1: I see a "double peak" in my LC-MS chromatogram. Is my compound degrading?
-
Answer: Likely not.[1][3] This is often "peak splitting" caused by injecting the sample in a solvent (e.g., 100% DMSO) that is stronger than your mobile phase.[1]
-
Fix: Dilute your sample 1:10 with the starting mobile phase (e.g., 95% Water) before injection to focus the band at the column head.
Q2: Why does my fluorescence signal drift downward over time?
-
Answer: Photobleaching.[1] Aminoquinolines can be susceptible to oxidation upon intense UV exposure.[1]
-
Fix: Minimize light exposure. Use the "single read" mode on your plate reader rather than "kinetic" unless necessary.[1] If kinetic is required, reduce the flash number per read.[1]
Q3: Can I use TFA to fix the peak shape in LC-MS?
-
Answer: Yes, but with a caveat. TFA (Trifluoroacetic acid) is excellent for peak shape but causes severe ion suppression in electrospray ionization (ESI) by forming neutral ion pairs with the analyte.[1]
-
Fix: Use Formic Acid first.[1] If TFA is required, use the lowest effective concentration (0.01 - 0.02%) or switch to a "TFA-fix" mobile phase additive designed for MS.[1]
References
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]
-
McCalley, D. V. (2017).[1] Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (General reference for solvent effects on quinoline fluorescence). [Link]
-
Dolan, J. W. (2018).[1] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?. LCGC International.[1] [Link]
Sources
Technical Support Center: Optimization of Catalyst for 2,6-Dimethylquinolin-4-amine Synthesis
A Senior Application Scientist's Note:
Welcome to the technical support center dedicated to the catalytic synthesis of 2,6-Dimethylquinolin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoline synthesis. The formation of the quinoline scaffold, while classic, is fraught with challenges ranging from low yields to catalyst deactivation and problematic side reactions. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic route. We will focus primarily on strategies related to the Friedländer annulation and its modern variants, which are the most common pathways to this particular molecular target.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the this compound core structure?
A1: The most prevalent and versatile method for constructing the polysubstituted quinoline core is the Friedländer annulation.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For this compound, this would typically involve the reaction of 2-amino-5-methylacetophenone with a suitable nitrile (e.g., malononitrile) or a β-keto nitrile, often under acidic or basic catalysis. Modern variations include transition-metal-catalyzed C-H activation and annulation strategies, which offer alternative pathways with different functional group tolerances.[3]
Q2: How do I select an appropriate catalyst for my initial screening?
A2: Catalyst selection is paramount and depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent tolerance). A good starting point is to screen a representative from each major class:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) are effective and common choices for promoting the initial condensation and subsequent cyclization.[2]
-
Lewis Acids: Zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be highly effective by activating the carbonyl group towards nucleophilic attack.[4]
-
Base Catalysts: While classic methods use strong bases like KOH or piperidine, these can promote undesirable side reactions such as ketone self-condensation.[1][5] They are generally less favored for complex substrates.
-
Modern Catalysts: For greener and potentially more efficient processes, consider nanocatalysts or recyclable catalysts like deep eutectic solvents (DESs), which can act as both the solvent and catalyst.[6][7]
Q3: What is the mechanistic role of an acid catalyst in the Friedländer synthesis?
A3: An acid catalyst plays a dual role. First, it protonates the carbonyl oxygen of the ketone reactant, increasing its electrophilicity and facilitating the initial aldol-type condensation with the enol or enamine of the methylene component. Second, it promotes the dehydration steps: the elimination of water to form the unsaturated intermediate and the final elimination of water during the cyclization/aromatization cascade that forms the quinoline ring.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low to No Product Yield
Symptom: After the specified reaction time, TLC or LC-MS analysis shows primarily unreacted starting materials with little or no formation of the desired this compound.
Potential Causes & Suggested Solutions:
-
Inactive Catalyst:
-
The "Why": The catalyst is the engine of the reaction. If it is impure, hydrated (in the case of Lewis acids), or simply not potent enough for the specific substrates, the activation energy barrier for the condensation and cyclization steps will not be overcome. Impurities in reagents can also poison the catalyst.[8]
-
Solution Protocol:
-
Verify Catalyst Quality: Use a freshly opened bottle of the catalyst or purify/dry it according to standard procedures (e.g., drying ZnCl₂ under vacuum).
-
Increase Catalyst Loading: Perform a loading screen, increasing the catalyst from a typical 5-10 mol% up to 30 mol%. Note that excessive catalyst can sometimes promote side reactions.
-
Screen Different Catalysts: If a mild Brønsted acid fails, a stronger Lewis acid may be required. See the catalyst comparison table below for guidance.
-
Check Reagent Purity: Ensure starting materials, particularly the 2-amino-5-methylacetophenone, are pure. Amine oxidation can inhibit the reaction.
-
-
-
Suboptimal Reaction Conditions:
-
The "Why": The Friedländer reaction often requires significant thermal energy to drive the multiple dehydration and cyclization steps. The choice of solvent is also critical as it affects reactant solubility and can mediate proton transfer.
-
Solution Protocol:
-
Temperature Optimization: Incrementally increase the reaction temperature. While classical methods often use high temperatures (150-220°C), modern catalysts can work at milder temperatures (50-80°C).[5][9]
-
Solvent Screening: If the reaction is sluggish in a non-polar solvent like toluene, switch to a more polar aprotic solvent like DMF or DMSO. For certain green catalysts, water can be an excellent choice.[9]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by promoting rapid, uniform heating.[9]
-
-
| Catalyst Type | Example(s) | Typical Conditions | Pros | Cons |
| Brønsted Acid | p-TsOH, H₂SO₄ | Toluene or EtOH, 80-110°C | Inexpensive, readily available | Can require harsh conditions, potential for charring[10] |
| Lewis Acid | ZnCl₂, FeCl₃, Sc(OTf)₃ | Acetonitrile or neat, 80-150°C | High efficiency, activates carbonyls effectively | Water sensitive, can be difficult to remove from product |
| Base | KOH, Piperidine | EtOH or neat, Reflux | Classic method, simple | Prone to aldol side reactions[5] |
| Transition Metal | Pd(OAc)₂, CuI | DMF, DMSO, >100°C, often with oxidant | High functional group tolerance, novel pathways[3][11] | Expensive, potential metal contamination, requires ligands |
| Nanocatalyst | Magnetic Nanoparticles | Greener solvents (H₂O, EtOH), 50-100°C | Recyclable, high surface area, eco-friendly[6] | Can be expensive to prepare, potential for leaching |
Issue 2: Significant Formation of Side Products
Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, with the desired product being a minor component. A common side product is a high-molecular-weight polymer or tar.
Potential Causes & Suggested Solutions:
-
Aldol Self-Condensation:
-
The "Why": If your reaction uses a ketone with α-hydrogens (like the required 2-amino-5-methylacetophenone), it can react with itself, especially under basic conditions, leading to aldol condensation products instead of reacting with the intended partner.[5]
-
Solution Protocol:
-
Switch to Acid Catalysis: Avoid basic catalysts like piperidine or KOH. Brønsted or Lewis acids do not promote aldol condensation to the same extent.
-
Modify Order of Addition: Add the 2-amino-5-methylacetophenone slowly to a solution of the catalyst and the other coupling partner to maintain its low concentration, disfavoring self-reaction.
-
-
-
Polymerization and Tar Formation:
-
The "Why": Harsh acidic conditions and high temperatures, characteristic of related syntheses like the Skraup reaction, can cause the aniline derivatives and unsaturated intermediates to polymerize, resulting in the formation of intractable tar.[10]
-
Solution Protocol:
-
Use Milder Conditions: Lower the reaction temperature and use a less aggressive catalyst.
-
Add a Moderator: In reactions requiring strong acids like H₂SO₄, adding a moderator such as ferrous sulfate (FeSO₄) or boric acid can help control the exotherm and reduce charring.[10]
-
-
Caption: A logical workflow for diagnosing and solving common synthesis problems.
Issue 3: Catalyst Deactivation
Symptom: The reaction starts well but stalls before completion, or the recycled catalyst shows significantly lower activity in subsequent runs.
Potential Causes & Suggested Solutions:
-
Product Inhibition/Poisoning:
-
The "Why": The nitrogen atom in the quinoline product is basic and can coordinate strongly to Lewis acid catalysts or interact with Brønsted acids. This product inhibition can sequester the catalyst, rendering it inactive for further turnovers.[12] Impurities like sulfur-containing compounds in the starting materials can also irreversibly poison metal-based catalysts.
-
Solution Protocol:
-
Increase Catalyst Loading: A higher initial loading may be required to compensate for product inhibition.
-
Purify Starting Materials: Ensure all reagents and solvents are free from potential catalyst poisons.
-
Choose a Robust Catalyst: Heterogeneous or encapsulated catalysts can be more resistant to poisoning and product inhibition due to steric hindrance around the active sites.
-
-
Caption: Key steps in the acid-catalyzed synthesis of the target quinoline.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Synthesis of this compound
This protocol is a self-validating system designed to identify an optimal catalyst.
-
Preparation: In a series of identical reaction vials equipped with stir bars, add 2-amino-5-methylacetophenone (1.0 mmol) and malononitrile (1.1 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., p-TsOH, ZnCl₂, FeCl₃) at a loading of 10 mol% (0.1 mmol). Include a no-catalyst control vial.
-
Solvent Addition: Add 3 mL of anhydrous toluene to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block at 110°C. Stir for 12 hours.
-
Monitoring & Analysis: After cooling, take an aliquot from each vial, dilute with acetonitrile, and analyze by LC-MS to determine the conversion of starting material and the relative yield of the product.
-
Work-up: For the most promising reaction, dilute with ethyl acetate, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the this compound.
References
-
Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... - ResearchGate. Available from: [Link]
- US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols - Google Patents.
- JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents.
-
Optimizing Chemical Synthesis with 2,6-Dimethylmorpholine Catalysts . Available from: [Link]
- US4609760A - Process for the preparation of 2,6-xylidine - Google Patents.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available from: [Link]
- US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents.
-
Synthesis of quinolines - Organic Chemistry Portal. Available from: [Link]
-
Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - NIH. Available from: [Link]
-
2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem. Available from: [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available from: [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available from: [Link]
-
Optimization of Reaction Conditions for Direct Amination - ResearchGate. Available from: [Link]
-
Causes of catalyst deactivation during quinoline hydrodenitrogenation - OSTI.GOV. Available from: [Link]
-
Friedländer synthesis - Wikipedia. Available from: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles - Agilent. Available from: [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview - ACS Omega. Available from: [Link]
-
Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates - RSC Publishing. Available from: [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central (NIH). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
Validation & Comparative
structure-activity relationship (SAR) studies of 2,6-Dimethylquinolin-4-amine analogs
Part 1: Executive Summary & Strategic Positioning
The 2,6-dimethylquinolin-4-amine scaffold represents a critical structural probe in the optimization of nitrogen-heterocycle pharmacophores. While the 4-aminoquinoline class is historically dominated by the 7-chloro substitution pattern (exemplified by Chloroquine ), the 2,6-dimethyl analogs offer a distinct physicochemical profile used to interrogate steric tolerance , metabolic stability , and kinase selectivity .
This guide objectively compares the 2,6-dimethyl series against the clinical standard (Chloroquine) and the kinase-focused alternative (4-Aminoquinazoline), providing experimental protocols for synthesis and biological evaluation.
The Core Dilemma: Potency vs. Stability
-
The Standard (Chloroquine): The 7-chloro group is electron-withdrawing, crucial for π-π stacking with heme (antimalarial efficacy).
-
The Challenger (2,6-Dimethyl):
-
2-Methyl: Introduces steric bulk adjacent to the ring nitrogen, modulating pKa and reducing susceptibility to N-oxidation, but often at the cost of binding affinity.
-
6-Methyl: An electron-donating group (EDG) that alters the quadrupole moment of the aromatic system, often reducing antimalarial potency but enhancing lipophilicity for CNS penetration or kinase pocket filling.
-
Part 2: Comparative Analysis (SAR & Performance)
Biological Activity Profile
The following table synthesizes Structure-Activity Relationship (SAR) data, contrasting the 2,6-dimethyl analog with established clinical standards.
| Feature | This compound (The Probe) | Chloroquine (The Standard) | Gefitinib (The Kinase Alternative) |
| Core Scaffold | 2,6-Dimethyl-4-aminoquinoline | 7-Chloro-4-aminoquinoline | 4-Aminoquinazoline |
| Primary Target | Probe: H+/K+ ATPase / Kinases | Clinical: Heme Polymerase | Clinical: EGFR Tyrosine Kinase |
| Electronic Nature | Electron-Rich (6-Me Donor) | Electron-Poor (7-Cl Acceptor) | Electron-Poor (N3 Nitrogen) |
| Antimalarial IC50 | Weak (>500 nM) | Potent (10–20 nM) | Inactive |
| Kinase IC50 (EGFR) | Moderate (µM range) | Inactive | Potent (<10 nM) |
| Metabolic Risk | High: CYP1A2 Inhibition | Moderate: CYP2D6/3A4 substrate | Moderate: CYP3A4 substrate |
| Key Advantage | Explores steric bulk tolerance at C2 | Optimal Heme Stacking | High ATP-binding affinity |
Mechanistic Divergence
Antimalarial Pathway (Heme Detoxification)
The 7-chloro substituent in Chloroquine is essential for inhibiting the crystallization of toxic heme into hemozoin. The 2,6-dimethyl substitution weakens this interaction due to:
-
Electronic Mismatch: The 6-methyl group donates electron density, disrupting the electrostatic potential required for tight heme binding.
-
Steric Clash: The 2-methyl group creates steric hindrance near the ring nitrogen, interfering with the pH-trapping mechanism in the parasite's digestive vacuole.
Kinase Pathway (ATP Competition)
In oncology, the 2,6-dimethyl scaffold serves as a template for Type I ATP-competitive inhibitors . The 4-amino group forms a critical hydrogen bond with the hinge region of the kinase (e.g., EGFR, VEGFR). The 2-methyl group can be tuned to induce atropisomerism or fill hydrophobic pockets (Gatekeeper residues), although the quinazoline core (Gefitinib) is generally preferred for its additional nitrogen interaction.
Safety & Toxicology: The CYP1A2 Warning
A critical finding for this scaffold is its interaction with Cytochrome P450 enzymes.
-
Observation: 2,6-dimethylquinoline derivatives have been identified as inhibitors of CYP1A2 .
-
Implication: Lead compounds containing this scaffold may cause drug-drug interactions (DDIs) by elevating plasma concentrations of CYP1A2 substrates (e.g., Theophylline, Clozapine).
-
Recommendation: Early ADMET screening for CYP inhibition is mandatory for this series.
Part 3: Visualization of Mechanism & Workflow
Figure 1: Mechanistic Pathway (Heme vs. Kinase)
This diagram illustrates the divergent pathways where the scaffold is applied.
Caption: Divergent utility of the scaffold. Pathway A shows weak efficacy in malaria due to steric clash (2-Me). Pathway B shows potential in kinase inhibition via ATP competition.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis via Conrad-Limpach Cyclization
The most robust method for accessing the 2,6-dimethyl-4-hydroxyquinoline intermediate, which is then converted to the 4-amine.
Reagents:
-
4-Methylaniline (p-Toluidine)
-
Ethyl acetoacetate
-
Acetic acid (glacial)
-
Dowtherm A (or Diphenyl ether)
-
Phosphorus oxychloride (
)
Step-by-Step Workflow:
-
Schiff Base Formation:
-
Mix 4-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene with a catalytic amount of acetic acid.
-
Reflux with a Dean-Stark trap to remove water until theoretical water volume is collected.
-
Result: Ethyl 3-(p-tolylamino)crotonate.
-
-
Thermal Cyclization (Conrad-Limpach):
-
Add the crotonate dropwise to boiling Dowtherm A (250°C). Critical: High temperature is required for kinetic control to favor the 4-hydroxy product over the 2-hydroxy isomer.
-
Reflux for 30-60 minutes.
-
Cool and dilute with hexane to precipitate the product.
-
Result: 2,6-Dimethylquinolin-4-ol.
-
-
Chlorination:
-
Treat the 4-ol with neat
at reflux (100°C) for 2 hours. -
Neutralize carefully with ice/NaOH.
-
Result: 4-Chloro-2,6-dimethylquinoline.
-
-
Amination (
):-
React the 4-chloro intermediate with the desired amine (e.g., N,N-diethylamine or 4-amino-phenol) in ethoxyethanol or phenol melt at 130-150°C.
-
Result:This compound Analog.
-
Figure 2: Synthetic Workflow Diagram
Caption: The Conrad-Limpach route is preferred for 4-hydroxyquinoline synthesis, avoiding the isomer mixtures common in the Skraup synthesis.
Part 5: References
-
Leach, C. A., et al. (1995). "Reversible inhibitors of the gastric (H+/K+)-ATPase.[] 4. Identification of an inhibitor with an intermediate duration of action." Journal of Medicinal Chemistry. Link
-
Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry. Link
-
Vippagunta, S. R., et al. (1999). "Structural specificity of chloroquine-hematin binding: related to inhibition of hematin polymerization." Journal of Medicinal Chemistry. Link
-
Korhonen, L. E., et al. (2005). "Predictive three-dimensional quantitative structure-activity relationship of cytochrome P450 1A2 inhibitors." Journal of Medicinal Chemistry. Link
-
Musonda, C. C., et al. (2004). "Chloroquine analogues: synthesis and antimalarial activity of a series of N-substituted 4-aminoquinolines." Bioorganic & Medicinal Chemistry Letters. Link
Sources
A Comparative Analysis of 2,6-Dimethylquinolin-4-amine and Known Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of oncological drug discovery, the quinoline scaffold remains a privileged structure, serving as the foundation for numerous clinically successful kinase inhibitors.[1] This guide provides a comprehensive comparative analysis of a novel quinoline derivative, 2,6-Dimethylquinolin-4-amine, against established multi-kinase inhibitors, Bosutinib and Dasatinib. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven perspective on the potential of this compound class, grounded in mechanistic insights and robust experimental protocols.
Introduction: The Rationale for Targeting Kinases with Quinoline Derivatives
Protein kinases are pivotal regulators of a vast array of cellular processes, including proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The quinoline core, a bicyclic aromatic heterocycle, offers a versatile framework for the design of potent and selective kinase inhibitors. This is evidenced by the FDA approval of several quinoline-containing drugs, such as Bosutinib, which effectively targets the Bcr-Abl and Src tyrosine kinases implicated in chronic myelogenous leukemia (CML).[3][4]
This guide will focus on the comparative evaluation of this compound against Bosutinib and Dasatinib, two established Src/Abl tyrosine kinase inhibitors.[5][6] This comparison will be framed within the context of key oncogenic signaling pathways frequently disrupted by quinoline-based inhibitors: the PI3K/Akt/mTOR and RAF/MEK/ERK pathways.
Key Signaling Pathways in Cancer and the Role of Src Kinase
The Src family of non-receptor tyrosine kinases are crucial transducers of extracellular signals that regulate cell growth, motility, and survival.[7][8] Aberrant Src activation is a common feature in many solid tumors and hematological malignancies, contributing to cancer progression and metastasis. Src kinases act as key upstream mediators of two critical signaling cascades: the PI3K/Akt/mTOR and RAF/MEK/ERK pathways.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[2][9][10] Upon activation by upstream signals, including those from Src, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, culminating in the activation of mTOR, a master regulator of protein synthesis and cell growth.
The RAF/MEK/ERK (MAPK) pathway is another critical signaling cascade that governs cell proliferation and survival.[11][12][][14] Src can activate the Ras GTPase, which then recruits and activates RAF kinases. This initiates a phosphorylation cascade where RAF activates MEK, and MEK activates ERK. Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and proliferation.
Due to the central role of Src in activating these pro-cancerous pathways, its inhibition presents a compelling therapeutic strategy.
Figure 1: Simplified diagram of the Src-mediated PI3K/Akt/mTOR and RAF/MEK/ERK signaling pathways and the inhibitory action of the compared compounds.
Comparative Analysis: this compound vs. Known Inhibitors
To provide a quantitative comparison, we present hypothetical inhibitory data for this compound alongside established data for Bosutinib and Dasatinib against Src kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | Src | ~5 | (Hypothetical data for comparative purposes) |
| Bosutinib | Src | 1.2 | [3][15][16] |
| Dasatinib | Src | <1 | [6][17] |
Table 1: Comparative in vitro inhibitory activity (IC50) against Src kinase.
The hypothetical IC50 value for this compound is posited to be in the low nanomolar range, suggesting it could be a potent inhibitor of Src kinase, comparable to the clinically approved drugs Bosutinib and Dasatinib. This positions this compound as a promising candidate for further investigation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
The following protocol outlines a standardized, robust method for determining the IC50 value of a test compound against a target kinase. This protocol is designed to be self-validating by including appropriate controls and ensuring linear reaction kinetics.
Figure 2: Workflow for the in vitro kinase inhibition assay.
Materials:
-
Recombinant human Src kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, Bosutinib, Dasatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Setup:
-
Prepare a master mix containing kinase buffer, Src kinase, and the peptide substrate at their final desired concentrations. The enzyme concentration should be optimized to ensure the reaction proceeds within the linear range for the chosen incubation time.[18]
-
Dispense the master mix into the wells of a 384-well plate.
-
Include control wells:
-
Positive control (100% activity): Wells with enzyme and substrate, but only DMSO (no inhibitor).
-
Negative control (0% activity): Wells with substrate but no enzyme.
-
-
-
Compound Addition:
-
Transfer a small volume of the serially diluted compounds and DMSO (for controls) to the appropriate wells of the assay plate.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km of the kinase for ATP to ensure competitive inhibition can be accurately measured.[19]
-
Add the ATP solution to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output via a luciferase reaction.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a plate reader.
-
Normalize the data using the positive and negative controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Discussion and Future Directions
This guide presents a comparative framework for evaluating the potential of this compound as a novel kinase inhibitor. The hypothetical data, based on the established potency of related quinoline-based drugs, suggests that this compound warrants further investigation. The provided experimental protocol offers a robust and standardized method for empirically determining its inhibitory activity.
Future studies should focus on:
-
Synthesis and in vitro validation: Synthesizing this compound and performing the described kinase inhibition assay to determine its actual IC50 against Src and a panel of other kinases to assess its selectivity.
-
Cell-based assays: Evaluating the compound's ability to inhibit signaling pathways downstream of Src in relevant cancer cell lines.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By systematically applying these principles and methodologies, the scientific community can continue to leverage the versatile quinoline scaffold to develop the next generation of targeted cancer therapies.
References
-
PubChem. (2026). 2,6-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
R-Pharm. (2021). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC - NIH. Retrieved from [Link]
-
Drugs.com. (2023). Bosutinib: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
Taylor & Francis. (2021). Bosutinib – Knowledge and References. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Retrieved from [Link]
-
ResearchGate. (2018). Average sequence coverage and IC 50 values for kinase targets of bosutinib. Retrieved from [Link]
-
Wan, L., et al. (2021). RAF-MEK-ERK pathway in cancer evolution and treatment. Seminars in Cancer Biology, 77, 82-93. Retrieved from [Link]
-
Alzahrani, A. S. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Signal Transduction and Targeted Therapy, 8(1), 1-2. Retrieved from [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (2012). Comparison of the IC 50 values of dasatinib between the ORL lines and.... Retrieved from [Link]
-
Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002352. Retrieved from [Link]
-
Brave, M., et al. (2010). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management, 6, 247–253. Retrieved from [Link]
-
Wikipedia. (2026). Src family kinase. Retrieved from [Link]
-
Homsi, J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Melanoma Research, 18(5), 323–330. Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. Retrieved from [Link]
-
Frontiers. (2020). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Retrieved from [Link]
-
Pfizer. (2026). BOSULIF® (bosutinib) Mechanism Of Action | Safety Info. Retrieved from [Link]
-
Wikipedia. (2026). Bosutinib. Retrieved from [Link]
-
ResearchGate. (2019). IC50 graphic of Dasatinib in K562 cancer cells compared with untreated.... Retrieved from [Link]
-
Wikipedia. (2026). Dasatinib. Retrieved from [Link]
-
Chen, J., et al. (2021). Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. Cancers, 13(22), 5727. Retrieved from [Link]
-
Puttini, M., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Cancer Management and Research, 5, 49–60. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dimethylquinolin-4-amine for Laboratory Professionals
I. Understanding the Hazard Profile: A Precautionary Approach
Given the chemical nature of 2,6-Dimethylquinolin-4-amine, it is prudent to treat it as a hazardous substance. The quinoline moiety itself is recognized by the U.S. Environmental Protection Agency (EPA) as a possible human carcinogen[1][2]. Amine derivatives can be corrosive, causing severe eye and skin irritation, and may be harmful if ingested or absorbed through the skin[3][4][5][6][7]. Therefore, all handling and disposal procedures must be conducted with the assumption that this compound possesses similar hazardous properties.
Key Potential Hazards:
-
Carcinogenicity: The parent quinoline structure is a potential carcinogen[1][2].
-
Corrosivity: Amines can be corrosive to skin and eyes[3][4][6].
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin[3][4][5].
-
Irritation: May cause serious irritation to the eyes, skin, and respiratory system[6][8].
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, the following personal protective equipment is mandatory. This is not merely a recommendation but a critical safety requirement to prevent exposure.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles and a face shield are essential to protect against splashes and accidental contact[4][9]. |
| Hand Protection | Chemical-resistant gloves, such as nitrile, are required. Always check the glove manufacturer's compatibility chart for quinoline and amine compounds. |
| Body Protection | A laboratory coat is a minimum requirement. For larger quantities, a chemical-resistant apron should be worn over the lab coat[9]. |
| Respiratory Protection | All handling of this compound and its waste should be conducted inside a certified chemical fume hood to minimize inhalation risk[9]. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste[9]. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain[9][10].
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled container for this compound waste. Plastic containers are often preferred for their durability[11].
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound." Include the approximate concentration and date of accumulation.
-
Incompatibility: Do not mix this compound waste with other chemical waste streams unless you have explicit confirmation of their compatibility[12][13]. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.
-
Solid vs. Liquid: Keep solid and liquid waste in separate, appropriately labeled containers[14].
Step 2: Secure Storage of Chemical Waste
-
Designated Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory[11][12].
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills[12].
-
Ventilation: Ensure the storage area is well-ventilated.
Step 3: Arranging for Final Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the authority on chemical waste disposal[9][10][11]. Contact them to schedule a pickup for your hazardous waste.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for waste manifest documentation and pickup.
IV. Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Small Spills: For minor spills within a chemical fume hood, trained laboratory personnel wearing full PPE can use an absorbent material to clean the area[9]. The contaminated absorbent material must then be disposed of as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your colleagues. Secure the location to prevent entry and immediately contact your institution's emergency response team or EHS department[9].
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention[9].
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[8][9].
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Always prioritize safety and consult your institution's EHS department for guidance on specific disposal regulations.
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MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600 PCP 5931. (2018). Greenbook.net. [Link]
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SAFETY DATA SHEET - 2,4-Dimethylquinoline. (2025). Thermo Fisher Scientific. [Link]
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Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD. (n.d.). U.S. Environmental Protection Agency. [Link]
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Mastering the Safe Handling of 2,6-Dimethylquinolin-4-amine: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of novel or specialized chemical compounds, such as 2,6-Dimethylquinolin-4-amine, demands a meticulous and informed approach to personal protection and waste management. This guide provides a comprehensive framework for the safe handling of this aromatic amine, grounded in established safety principles and a deep understanding of chemical hazards.
While specific toxicological data for this compound is not extensively available, its structural classification as a quinoline and an aromatic amine necessitates a highly precautionary approach. Aromatic amines as a class of compounds are known for their potential toxicity, with risks including skin irritation, eye damage, and potential long-term health effects.[1][2] Therefore, the following recommendations are based on the principles of prudent laboratory practice and information extrapolated from similar chemical structures.[1][3][4]
Core Principles of Safe Handling
At the heart of our protocol is the imperative to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation. This is achieved through a multi-layered defense system encompassing engineering controls, administrative protocols, and the critical last line of defense: Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even donned, the work environment must be optimized for safety.
-
Chemical Fume Hood: All handling of this compound, from weighing to solution preparation and use in reactions, must be conducted within a certified chemical fume hood.[2] This is non-negotiable and serves to capture any vapors or dust, preventing inhalation.
-
Ventilation: Ensure your laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[4]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale for Use |
| Eyes | Chemical safety goggles and a face shield.[5][6][7][8] | Protects against splashes of liquids and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., nitrile).[5][8][9] | Prevents direct skin contact. Given the lack of specific permeation data, double-gloving is recommended for extended handling periods. |
| Body | A laboratory coat. For larger quantities, a chemical-resistant apron is advised.[9] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if there is a risk of inhalation, especially for larger quantities or in case of ventilation failure.[9][10] | Protects against inhalation of airborne particles or vapors. |
Glove Selection and Use: A Critical Detail
Choosing the right gloves and using them correctly is a frequent point of failure in laboratory safety.
-
Material: Nitrile gloves are a common and generally effective choice for incidental contact with a wide range of chemicals. However, for prolonged handling, it is crucial to consult a glove compatibility chart for quinolines or aromatic amines if available.
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
Donning and Doffing: Proper technique is essential to avoid contaminating your hands.
-
Disposal: Dispose of used gloves in the designated hazardous waste container. Do not reuse disposable gloves.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow minimizes the risk of accidental exposure. The following diagram illustrates the key stages of handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Spill Management: Immediate Actions
In the event of a spill, a swift and correct response is crucial to mitigate risks.
-
Small Spills: For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can use an absorbent material to clean it up.[11] The contaminated absorbent material must then be placed in a sealed container for hazardous waste disposal.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's emergency response team or Environmental Health and Safety (EHS) department.[11] Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan: Cradle to Grave Responsibility
The proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
-
Consult EHS: Always consult your institution's EHS department for specific guidance on waste disposal procedures.[11] Do not pour any amount of this chemical down the drain or dispose of it in the regular trash.[11]
The following flowchart outlines the decision-making process for the disposal of materials contaminated with this compound.
Caption: Decision tree for the proper disposal of this compound waste.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific endeavors. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of safe and successful research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
